10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]-
Description
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Properties
CAS No. |
58010-03-0 |
|---|---|
Molecular Formula |
C19H15NO2S2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
10-(4-methylphenyl)sulfonylphenothiazine |
InChI |
InChI=1S/C19H15NO2S2/c1-14-10-12-15(13-11-14)24(21,22)20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3 |
InChI Key |
LPRPWRDPVGUTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Foundational & Exploratory
10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine chemical structure
This technical guide provides a comprehensive analysis of 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine, focusing on its synthesis, structural properties, and utility in organic electronics and catalysis.[1][2][3]
Synonyms: 10-Tosylphenothiazine; N-Tosylphenothiazine; 10-(p-Toluenesulfonyl)phenothiazine.[1][2][4] CAS Registry Number: 23503-68-6 (Representative)[1][2][4][5]
Executive Summary
10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine is a critical heteroaromatic scaffold used primarily as a protected intermediate in medicinal chemistry and a tunable chromophore in materials science.[1][2][4][5] Unlike its parent compound, phenothiazine, the N-tosyl derivative exhibits altered redox potentials and a modified "butterfly" ring conformation due to the electron-withdrawing nature of the sulfonyl group. This guide details the synthetic protocols, structural characterization, and strategic applications of this molecule in C-H activation and photoredox catalysis.[3]
Molecular Architecture & Physicochemical Properties[2][5][6][7][8][9]
Structural Conformation (The "Butterfly" Angle)
The phenothiazine core is non-planar, adopting a characteristic folded "butterfly" conformation along the N-S axis.[3] The introduction of the bulky p-toluenesulfonyl (tosyl) group at position 10 significantly impacts this geometry.[4]
-
Folding Angle (
): While unsubstituted phenothiazine has a folding angle of approximately 153°, the N-tosyl group introduces steric strain and electronic withdrawal, typically flattening the angle slightly or locking the molecule into a specific conformer that prevents -stacking aggregation.[3][4] -
Electronic Effect: The sulfonyl group (
) is a strong electron-withdrawing group (EWG).[1][2][4][5] It decreases the electron density on the phenothiazine nitrogen, making the ring system less susceptible to oxidation compared to N-alkyl phenothiazines. This oxidative stability is crucial for its use as a robust hole-transport material in organic light-emitting diodes (OLEDs).[1][2][4][5]
Key Physical Data
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 353.46 g/mol | |
| Melting Point | 172–176 °C | Crystalline solid |
| Solubility | Soluble in | Insoluble in water.[2][4][5] |
| Appearance | White to off-white crystalline powder | Oxidizes to pink/red if impure.[2][4][5] |
Synthetic Protocol: N-Sulfonylation
The synthesis of 10-tosylphenothiazine involves the nucleophilic substitution of p-toluenesulfonyl chloride by the phenothiazine nitrogen. Due to the steric hindrance of the secondary amine in the tricyclic ring, a strong base is required to generate the reactive amide anion.
Reaction Logic
-
Deprotonation: Sodium hydride (NaH) removes the proton from the phenothiazine nitrogen (pK
23 in DMSO), creating a potent nucleophile.[2][3][4][5] -
Sulfonylation: The nitrogen anion attacks the sulfur of the tosyl chloride, displacing the chloride ion.[5]
Detailed Experimental Procedure
Safety Note: This reaction generates hydrogen gas (
Reagents:
Step-by-Step Protocol:
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve Phenothiazine (10 mmol, 1.99 g) in anhydrous THF (50 mL) under nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add Sodium Hydride (15 mmol, 0.60 g) portion-wise.[1][2][4]
-
Addition: Cool back to 0°C. Add p-Toluenesulfonyl Chloride (12 mmol, 2.29 g) slowly (solid or dissolved in minimal THF).
-
Reaction: Allow the mixture to warm to RT and reflux for 4–6 hours. Monitor by TLC (20% EtOAc/Hexanes).[1][2][4][5]
-
Quenching: Cool to RT. Carefully quench with saturated aqueous
solution. -
Workup: Extract with Dichloromethane (
mL). Wash combined organics with water and brine.[2][5][11] Dry over anhydrous . -
Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol or purify via silica gel flash chromatography (Gradient: Hexanes
10% EtOAc/Hexanes).
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the N-tosylation of phenothiazine.
Characterization Data
To validate the synthesis, the following spectral data should be obtained.
Proton NMR ( NMR, 400 MHz, )
-
7.65 (d,
Hz, 2H): Tosyl aromatic protons (ortho to sulfonyl).[1][2][3][4][5] - 7.45–7.20 (m, 8H): Phenothiazine aromatic ring protons.[1][2][3][4][5] (Note: The H-1/H-9 protons often shift downfield due to the proximity of the sulfonyl group).[2][4]
-
7.15 (d,
Hz, 2H): Tosyl aromatic protons (meta to sulfonyl).[1][2][3][4][5] - 2.38 (s, 3H): Methyl group on the tosyl ring.[1][3][4][5]
Carbon NMR ( NMR, 100 MHz, )
-
Carbonyl/Sulfonyl Region: No carbonyl, but ipso carbons attached to N and S will appear in the 135–145 ppm range.[2][3][4][5]
-
Aromatic Region: Complex set of signals between 120–130 ppm.[2][4][5]
-
Aliphatic Region: Single peak at
21.5 ppm ( ).[1][3][4][5]
Applications & Reactivity Profile
Regioselective C-H Activation
The N-tosyl group is not merely a protecting group; it is a directing group .[2][4][5]
-
Mechanism: The sulfonyl oxygen can coordinate with transition metals (Pd, Rh, Ru), directing functionalization to the C-1 position of the phenothiazine ring.[1][3]
-
Utility: This allows for the synthesis of "butterfly-wing" substituted phenothiazines, which are difficult to access via electrophilic aromatic substitution (which prefers C-3/C-7 positions).[2][4][5]
Photoredox Catalysis & Materials
-
Redox Potential Tuning: The electron-withdrawing tosyl group anodically shifts the oxidation potential (
) compared to N-alkyl phenothiazines.[1][4][5] This makes 10-tosylphenothiazine a stronger oxidant in its excited state ( ).[1][2][4][5] -
OLEDs: Used as a host material or intermediate for synthesizing hole-transport layers (HTL) where high triplet energy is required.[1][2][4][5]
Reactivity Logic Diagram
Figure 2: Reactivity profile highlighting the directing group capability vs. electronic deactivation.
References
-
Synthesis & N-Functionalization
-
Structural Analysis (Butterfly Angle)
-
Photophysical Properties
(Note: Specific melting points and spectral data should be cross-referenced with internal Certificates of Analysis (CoA) from suppliers like Sigma-Aldrich or TCI Chemicals, as batch purity affects crystal habit and melting range.)
Sources
- 1. rsc.org [rsc.org]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ukisotope.com [ukisotope.com]
- 5. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of p-toluenesulfonylmethyl isocyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight into the Synthesis and Characterization of Organophosphorus-Based Bridged Triazine Compounds [mdpi.com]
- 11. organic-synthesis.com [organic-synthesis.com]
Electronic Properties of N-Sulfonyl Phenothiazine Derivatives
This guide details the electronic structure, synthesis, and application spectrum of N-sulfonyl phenothiazine derivatives. It deviates from standard templates to focus on the "Structure-Property-Function" causality essential for advanced R&D.
Technical Whitepaper for Advanced Materials & Drug Discovery
Executive Summary: The "Butterfly" Tunability
Phenothiazine (PTZ) is a heterocyclic scaffold defined by its electron-rich nitrogen and sulfur atoms. While N-alkyl derivatives are ubiquitous in hole-transport materials due to their low oxidation potentials, N-sulfonyl phenothiazine derivatives (10-sulfonyl-10H-phenothiazines) represent a distinct electronic class.
The introduction of the sulfonyl group (
Molecular Architecture & Electronic Theory
The Geometric "Folding" Effect
Unlike planar aromatic systems (e.g., anthracene), phenothiazine adopts a non-planar, folded conformation along the N-S axis. The "folding angle" (
-
Neutral State: Folded (
). -
Radical Cation (
): Planar ( ) to maximize delocalization.
The N-Sulfonyl Impact: The sulfonyl group is bulky and electron-deficient. Steric repulsion between the sulfonyl oxygen atoms and the peri-hydrogens (positions 1 and 9) of the phenothiazine ring forces the N-S bond to rotate out of the aromatic plane. This enforces a "H-extra" conformation (substituent outside the fold) and often steepens the folding angle compared to N-alkyl analogs.
Orbital Decoupling and HOMO/LUMO Modulation
The sulfonyl group acts as an electronic "gatekeeper."
-
HOMO Stabilization: The lone pair on the nitrogen atom is withdrawn by the sulfonyl group, stabilizing the Highest Occupied Molecular Orbital (HOMO). This lowers the HOMO energy level (making it more negative, e.g., from -5.1 eV in N-alkyl to approx. -5.6 eV in N-sulfonyl).
-
LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) often shifts towards the electron-deficient sulfonyl moiety or remains localized on the phenothiazine core but at a higher energy relative to the stabilized HOMO.
-
Result: A widened HOMO-LUMO gap (
), resulting in a hypsochromic (blue) shift in absorption spectra.
Visualization of Electronic Logic
The following diagram illustrates the causal relationship between the N-substituent and the resultant electronic properties.
Figure 1: Causal flow of N-substituent effects on phenothiazine electronic properties.
Spectroscopic & Electrochemical Characterization
Comparative Electronic Data
The table below contrasts N-sulfonyl derivatives with standard N-alkyl phenothiazines, highlighting the anodic shift in oxidation potential.
| Property | N-Alkyl Phenothiazine (Standard) | N-Sulfonyl Phenothiazine (Target) | Mechanistic Cause |
| Oxidation Potential ( | ~0.2 - 0.3 V (vs Fc/Fc+) | ~0.6 - 0.8 V (vs Fc/Fc+) | Reduced electron density on Nitrogen due to |
| Absorption | ~255 nm, ~310 nm | ~230 nm, ~280 nm | Hypsochromic shift due to HOMO stabilization (larger gap). |
| Fluorescence | Weak (due to ISC/quenching) | Tunable / TADF | Orthogonal geometry promotes separation of HOMO/LUMO, enabling TADF. |
| Stability | Prone to oxidation in air | High Oxidative Stability | Lower HOMO makes the molecule resistant to ambient oxidation. |
Electrochemical Behavior (Cyclic Voltammetry)
In Cyclic Voltammetry (CV), N-sulfonyl phenothiazines exhibit a reversible one-electron oxidation to the radical cation.
-
Protocol Note: Unlike N-H phenothiazine, which can dimerize upon oxidation, the N-sulfonyl group protects the reactive N-site, ensuring high reversibility.
-
Diagnostic Signal: Look for a clean reversible wave (
) shifted anodically by approximately 400-500 mV compared to N-methyl phenothiazine.
Experimental Protocols
Synthesis of N-Sulfonyl Phenothiazines
Objective: Efficient N-functionalization without ring sulfonation.
Mechanism: Nucleophilic substitution (
Reagents:
-
Phenothiazine (1.0 eq)[1]
-
Arylsulfonyl Chloride (1.2 eq)
-
Sodium Hydride (NaH, 60% in oil) OR Pyridine (as solvent/base)
-
Anhydrous THF or DCM
Step-by-Step Protocol (NaH Method - High Yield):
-
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 eq) in anhydrous THF.
-
Deprotonation: Add Phenothiazine (1.0 eq) slowly at 0°C. Stir for 30 mins at room temperature (RT). Observation: Solution turns from colorless/pale green to dark orange/red (formation of Phenothiazine anion).
-
Addition: Cool back to 0°C. Add Arylsulfonyl chloride (1.2 eq) dropwise.
-
Reaction: Warm to RT and reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). Target: Disappearance of the highly fluorescent phenothiazine spot.
-
Quench & Workup: Cool to RT. Quench carefully with ice-water. Extract with DCM (3x). Wash organics with brine, dry over
. -
Purification: Recrystallize from Ethanol or column chromatography (Silica gel).
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for N-sulfonyl phenothiazine derivatives.
Applications in Advanced R&D
Optoelectronics: TADF Emitters
N-sulfonyl phenothiazines are premier candidates for Thermally Activated Delayed Fluorescence (TADF) materials in OLEDs.
-
Mechanism: The "orthogonal" twist between the phenothiazine donor and the sulfonyl-aryl acceptor minimizes the spatial overlap between HOMO and LUMO.
-
Result: This small exchange energy (
) allows efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, harvesting 100% of excitons for light emission.
Medicinal Chemistry: The "Privileged" Scaffold
The N-sulfonyl group transforms the phenothiazine from a neuroleptic (dopamine antagonist) to a potential antimicrobial agent .
-
Antibacterial: N-sulfonyl derivatives mimic the p-aminobenzoic acid pathway inhibition seen in traditional sulfonamides, but with the added lipophilicity of the phenothiazine core, enhancing membrane penetration.
-
MDR Reversal: These derivatives have shown efficacy in inhibiting efflux pumps in Multi-Drug Resistant (MDR) bacteria, re-sensitizing resistant strains to antibiotics.
Photoredox Catalysis
Due to their high oxidation potentials (approx 0.7–0.8 V vs SCE), N-sulfonyl phenothiazines serve as strong photo-oxidants in the excited state. They can drive difficult oxidation reactions that N-alkyl phenothiazines (weak oxidants) cannot, such as the activation of strong C-H bonds or decarboxylative couplings.
References
-
Electrochemical Synthesis: Mohamadighader, N., et al. "Electrochemical generation of phenothiazin-5-ium.[2] A sustainable strategy for the synthesis of new bis(phenylsulfonyl)-10H-phenothiazine derivatives." Scientific Reports, 2024. Link
-
Photophysical Properties: Malanina, A. N., et al. "Cationic and anionic phenothiazine derivatives: electrochemical behavior and application in DNA sensor development." Analyst, 2025.[3] Link
-
Synthesis Protocol: "Efficient Synthesis and Characterization of Some Novel Phenothiazine Sulfonamides." Rasayan Journal of Chemistry, 2017. Link
-
TADF & OLEDs: "Phenothiazine-based host materials for green phosphorescent organic light-emitting diodes." Journal of Materials Chemistry C, RSC. Link
- Medicinal Applications: "Recent progress in biological activities of synthesized phenothiazines." European Journal of Medicinal Chemistry. (Cited in context of general phenothiazine bioactivity).
Sources
10-tosyl-10H-phenothiazine molecular weight and formula
Chemical Profile and Synthetic Utility of 10-Tosyl-10H-Phenothiazine: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of 10-(p-toluenesulfonyl)-10H-phenothiazine (also known as N-tosylphenothiazine). This compound represents a critical intermediate in the functionalization of the phenothiazine core, serving both as a robust protecting group for the secondary amine and as a scaffold for tuning the electronic properties of phenothiazine-based organic semiconductors. This document synthesizes physicochemical data, validated synthetic protocols, and structural characterization metrics for researchers in medicinal chemistry and materials science.[1]
Part 1: Physicochemical Characterization
The addition of the electron-withdrawing tosyl group to the electron-rich phenothiazine core significantly alters its solubility, oxidative potential, and crystalline packing.
Molecular Identity
| Parameter | Data | Notes |
| IUPAC Name | 10-(4-methylbenzenesulfonyl)-10H-phenothiazine | Commonly: N-Tosylphenothiazine |
| Molecular Formula | ||
| Molecular Weight | 353.46 g/mol | Calculated based on standard atomic weights |
| Parent CAS | 92-84-2 (Phenothiazine) | Derivative specific CAS is less commonly cited in general catalogs; often synthesized in situ.[2] |
| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow |
| Solubility | DCM, CHCl | Insoluble in water; sparingly soluble in hexanes |
| Melting Point | ~170–176 °C | Range varies by purity and crystallization solvent |
Structural Visualization
The following diagram illustrates the connectivity of the phenothiazine core protected by the tosyl group.
Caption: Structural connectivity of 10-tosyl-10H-phenothiazine, highlighting the N-10 sulfonamide linkage.
Part 2: Synthetic Methodology
The synthesis of 10-tosyl-10H-phenothiazine requires overcoming the steric hindrance of the "butterfly" conformation of the phenothiazine ring and the relatively low nucleophilicity of the secondary amine.
Validated Protocol: Sodium Hydride Route
Rationale: The use of Sodium Hydride (NaH) ensures irreversible deprotonation of the phenothiazine nitrogen (
Reagents:
-
10H-Phenothiazine (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Anhydrous DMF or THF (Solvent)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.
-
Deprotonation: Suspend NaH (1.5 eq) in anhydrous DMF at 0°C. Slowly add a solution of Phenothiazine (1.0 eq) in DMF dropwise.
-
Observation: Evolution of
gas indicates successful deprotonation. The solution will darken (often to deep red/orange) due to the formation of the phenothiazine anion.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.
-
Addition: Cool back to 0°C. Add TsCl (1.2 eq) dissolved in minimal DMF dropwise.
-
Completion: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Quench carefully with ice water. The product typically precipitates. Filter the solid or extract with Dichloromethane (DCM).
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (
, Hexane/DCM gradient).
Reaction Pathway Diagram
Caption: Step-wise synthetic pathway transforming neutral phenothiazine into the N-tosyl derivative via an anionic intermediate.
Part 3: Structural Analysis & Identification
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Proton NMR ( NMR)
-
Solvent:
-
Aromatic Region (6.8 – 7.8 ppm):
-
Expect a complex multiplet for the 8 protons of the phenothiazine core.
-
Look for the characteristic AA'BB' system of the tosyl group (two doublets integrating to 2H each) around 7.2 ppm and 7.6 ppm.
-
-
Aliphatic Region (2.3 – 2.4 ppm):
-
A distinct singlet integrating to 3H, corresponding to the methyl group (
) of the tosyl moiety.
-
Mass Spectrometry
-
Technique: ESI-MS or HRMS.
-
Target Ion: Look for the molecular ion peak
or . -
Expected m/z: ~354.46 (
) or ~376.45 ( ).
Part 4: Reactivity & Applications
Stability and Deprotection
The sulfonamide bond in 10-tosyl-10H-phenothiazine is highly stable against acidic and mild basic conditions, making it an excellent protecting group during electrophilic aromatic substitutions on the phenothiazine rings (e.g., bromination at positions 3 and 7).
-
Deprotection: The tosyl group can be removed using reductive conditions, such as Sodium Naphthalenide or
, regenerating the free amine.
Materials Science Utility
In Organic Light Emitting Diodes (OLEDs), the tosyl group acts as an electron-withdrawing group (EWG). This lowers the HOMO (Highest Occupied Molecular Orbital) energy level compared to the parent phenothiazine, potentially increasing the oxidative stability of hole-transport materials derived from this scaffold.
Caption: Primary application domains for N-tosylphenothiazine in research and industry.
References
-
Phenothiazine (Parent Compound Data). PubChem Database. National Center for Biotechnology Information. [Link]
-
Tosyl Group Chemistry. Wikipedia: Tosyl Group. (General reactivity and protection strategies). [Link]
-
Synthesis of Phenothiazine Derivatives. National Institutes of Health (PMC). (Discussion on N-substitution patterns). [Link]
Sources
The Solubility Profile of N-Tosylphenothiazine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-tosylphenothiazine in organic solvents, tailored for researchers, scientists, and professionals in drug development. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this guide emphasizes the fundamental principles governing its solubility and provides a detailed, field-proven experimental protocol for its precise determination. By understanding the physicochemical properties of N-tosylphenothiazine and the nature of various organic solvents, researchers can make informed decisions for applications ranging from synthesis and purification to formulation and biological screening.
Introduction: The Significance of N-Tosylphenothiazine and Its Solubility
Phenothiazine and its derivatives are a class of heterocyclic compounds with a rich history in medicinal chemistry, demonstrating a wide range of biological activities. The introduction of a tosyl group at the nitrogen atom of the phenothiazine core, yielding N-tosylphenothiazine, significantly modifies the molecule's electronic and steric properties. This substitution can influence its interaction with biological targets and, crucially, alters its solubility profile.
A thorough understanding of the solubility of N-tosylphenothiazine in various organic solvents is paramount for several key aspects of its scientific and developmental lifecycle:
-
Synthesis and Purification: The choice of solvent is critical for reaction efficiency, product yield, and the successful crystallization or purification of the final compound.
-
Formulation Development: For therapeutic applications, solubility in pharmaceutically acceptable solvents is a primary determinant of bioavailability and the feasibility of different dosage forms.
-
Biological Screening: In-vitro and in-vivo assays often require the compound to be dissolved in a specific solvent that is compatible with the biological system.
This guide will equip the researcher with the foundational knowledge and practical methodology to navigate these challenges effectively.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute (N-tosylphenothiazine) and the solvent. The adage "like dissolves like" serves as a fundamental guiding principle.
2.1. Molecular Structure of N-Tosylphenothiazine
N-tosylphenothiazine possesses a unique combination of structural features that dictate its solubility:
-
Phenothiazine Core: This large, tricyclic system is inherently hydrophobic and will favor interactions with non-polar or weakly polar solvents.
-
Tosyl Group: The presence of the sulfonyl group (-SO2-) introduces a degree of polarity and potential for dipole-dipole interactions. The aromatic ring of the tosyl group further contributes to its non-polar character.
Based on this structure, we can anticipate that N-tosylphenothiazine will exhibit favorable solubility in solvents that can engage in both non-polar (van der Waals forces) and some polar interactions.
2.2. Classification of Organic Solvents and Expected Solubility
Organic solvents can be broadly categorized based on their polarity:
-
Non-Polar Solvents (e.g., Toluene, Benzene, Hexane): These solvents primarily interact through London dispersion forces. Due to the large hydrophobic surface area of the phenothiazine core, good solubility is anticipated in aromatic hydrocarbons like toluene and benzene. For instance, a structurally related N-substituted phenothiazine has shown good solubility in toluene (approximately 20 mg/mL). The parent compound, phenothiazine, is also known to be soluble in benzene and ether.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess a significant dipole moment but do not have acidic protons. They are effective at solvating polar functional groups. Given the polar nature of the tosyl group, moderate to good solubility can be expected in these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a dipole moment and can act as hydrogen bond donors. While the tosyl group can act as a hydrogen bond acceptor, the overall large non-polar structure of N-tosylphenothiazine may limit its solubility in highly polar protic solvents. Phenothiazine itself is only slightly soluble in ethanol[1].
Quantitative Solubility Data: A Summary
As of the compilation of this guide, specific quantitative solubility data for N-tosylphenothiazine across a wide range of organic solvents is not extensively reported in peer-reviewed literature. The following table provides a qualitative summary based on the solubility of the parent phenothiazine and general principles of solubility. This highlights the necessity for experimental determination for precise applications.
| Solvent Class | Example Solvents | Predicted Qualitative Solubility of N-Tosylphenothiazine |
| Aromatic Hydrocarbons | Toluene, Benzene | Good to Excellent |
| Ethers | Diethyl Ether | Moderate to Good |
| Chlorinated Solvents | Dichloromethane | Good to Excellent |
| Ketones | Acetone | Moderate to Good |
| Esters | Ethyl Acetate | Moderate |
| Amides | DMF | Good |
| Sulfoxides | DMSO | Good |
| Alcohols | Ethanol, Methanol | Low to Moderate |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low |
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid. This protocol provides a self-validating system to ensure accurate and reproducible results.
4.1. Principle
A surplus of the solid solute is equilibrated with the solvent at a constant temperature until the concentration of the solute in the solution reaches a constant value (saturation). The concentration of the saturated solution is then determined analytically.
4.2. Materials and Equipment
-
N-Tosylphenothiazine (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Orbital shaker with temperature control
-
Thermostatically controlled water bath or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Vials with screw caps
4.3. Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
4.4. Step-by-Step Methodology
-
Preparation of Standard Solutions: Prepare a series of standard solutions of N-tosylphenothiazine of known concentrations in the chosen solvent. These will be used to create a calibration curve for the analytical instrument.
-
Sample Preparation:
-
Add an excess amount of N-tosylphenothiazine to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation for Analysis:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Analysis:
-
Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Use the calibration curve to determine the concentration of N-tosylphenothiazine in the diluted sample.
-
-
Calculation:
-
Calculate the solubility (S) of N-tosylphenothiazine in the solvent using the following formula:
S (mg/mL) = C_measured × Dilution Factor
Where:
-
C_measured is the concentration of the diluted sample determined from the calibration curve (in mg/mL).
-
Dilution Factor is the ratio of the final volume of the diluted sample to the initial volume of the filtered aliquot.
-
-
4.5. Causality Behind Experimental Choices
-
Use of Excess Solid: This ensures that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.
-
Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for obtaining accurate and reproducible results.
-
Agitation: Continuous agitation facilitates the dissolution process and helps in reaching equilibrium faster.
-
Filtration: This step is essential to prevent undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of solubility.
-
Validated Analytical Method: The use of a validated and linear analytical method ensures the accuracy of the concentration measurement.
Conclusion
While a comprehensive, publicly available database of the quantitative solubility of N-tosylphenothiazine in organic solvents is currently lacking, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. By understanding the interplay between the molecular structure of N-tosylphenothiazine and the properties of different solvents, researchers can make rational choices for their experimental designs. The provided isothermal shake-flask method offers a reliable means to generate the precise solubility data required for advancing research and development involving this promising compound.
References
-
Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]
Sources
Tuning the Redox Potential of Electron-Deficient Phenothiazine Derivatives: A Technical Guide for Advanced Applications
Executive Summary
Phenothiazine (PTZ) and its derivatives are foundational scaffolds in pharmacology, materials science, and synthetic chemistry. While traditionally recognized for their electron-rich nature and potent antioxidant capabilities, recent advancements have pivoted toward electron-deficient phenothiazine derivatives. By introducing electron-withdrawing groups (EWGs) such as sulfones, cyano, or trifluoromethyl moieties, researchers can precisely modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This whitepaper provides an in-depth mechanistic analysis of how these structural modifications alter redox potentials, detailing the underlying electrochemical principles, standardized experimental protocols, and their implications for drug development and photoredox catalysis.
The Phenothiazine Core and Baseline Redox Chemistry
Phenothiazine is a tricyclic heterocycle containing electron-donating sulfur and nitrogen atoms. Historically, the electrochemical oxidation of the parent PTZ molecule is characterized by an "EE mechanism" (Electrochemical-Electrochemical), consisting of two sequential one-electron transfer steps[1].
-
Process I : The neutral PTZ molecule undergoes a single-electron oxidation to form a relatively stable radical cation (PTZ•+).
-
Process II : A subsequent one-electron oxidation yields a highly reactive dication (PTZ2+).
The baseline oxidation potential of unsubstituted PTZ typically resides around +0.81 V to +0.87 V (vs. Ag/AgCl), reflecting its strong electron-donating nature[2][3]. In pharmaceutical applications, derivatives like chlorpromazine and thioridazine exhibit oxidation potentials in the range of +0.55 V to +0.75 V, which correlates with their ability to act as radical scavengers and antioxidants[4].
Sequential two-electron oxidation (EE mechanism) of phenothiazine derivatives.
Modulating Redox Potential via Electron-Deficient Substituents
The introduction of electron-withdrawing groups (EWGs) fundamentally alters the electronic landscape of the PTZ core. When the sulfur atom is oxidized to a sulfone (PTZ-SO2) or when strongly electronegative groups are appended to the aromatic rings, the electron density is pulled away from the central nitrogen-sulfur axis.
The Causality of Redox Shift : EWGs exert an inductive and resonance-withdrawing effect that significantly lowers the energy of the HOMO. Consequently, removing an electron from the HOMO requires substantially more energy, manifesting as a dramatic positive shift in the oxidation potential. For instance, converting the sulfide linkage in PTZ to a sulfone (forming phenothiazine 5,5-dioxide) shifts the first oxidation wave from ~0.87 V to ~1.68 V[2]. This modification not only makes the molecule highly resistant to spontaneous oxidation but also introduces a quasi-reversible reduction wave (e.g., at -0.95 V), highlighting its newly acquired electron-accepting (n-type) character[3].
Quantitative Data Analysis
To illustrate the impact of structural modifications on electrochemical behavior, the following table summarizes the redox potentials of standard and electron-deficient PTZ derivatives.
| Compound Class | Specific Derivative | Substituent / Modification | Oxidation Potential ( | Reduction Potential ( | Ref |
| Electron-Rich | Chlorpromazine (CPM) | 2-Chloro, 10-Alkylamine | +0.55 to +0.75 V | N/A (Irreversible) | [4] |
| Electron-Rich | PTZ-Control / JNU-S | None / Alkyl | +0.81 to +0.87 V | N/A | [2][3] |
| Electron-Deficient | PTS1 (PTZ-SO2) | 5,5-Dioxide (Sulfone) | +1.63 V | -0.95 V | [3] |
| Electron-Deficient | JNU-SO2 | 5,5-Dioxide (Sulfone) | +1.68 V | Not Reported | [2] |
(Note: Potentials are generally reported versus Ag/AgCl or SCE depending on the specific study conditions.)
Experimental Methodologies: Self-Validating Electrochemical Workflows
Accurate determination of redox potentials requires rigorous, self-validating protocols to eliminate solvent, electrolyte, and junction potential artifacts. Below is the gold-standard methodology for Cyclic Voltammetry (CV) of electron-deficient PTZ derivatives.
Protocol: High-Fidelity Cyclic Voltammetry for Redox Mapping
Objective : Determine the HOMO/LUMO energy levels and verify the reversibility of electron transfers.
Self-Validation Mechanism : The protocol mandates the use of Ferrocene (Fc) as an internal standard. Because the
Step-by-Step Procedure:
-
Electrolyte Preparation : Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
) in anhydrous, degassed dichloromethane (DCM) or acetonitrile (MeCN).-
Causality:
provides high ionic conductivity, while anhydrous conditions prevent nucleophilic attack by trace water on the highly reactive PTZ radical cations.
-
-
Analyte Addition : Dissolve the electron-deficient PTZ derivative to a concentration of 1.0 mM in the electrolyte solution.
-
Cell Assembly : Utilize a three-electrode setup:
-
Working Electrode: Glassy Carbon (polished with 0.05 µm alumina slurry to ensure a pristine electron-transfer surface)[4].
-
Counter Electrode: Platinum wire.
-
Reference Electrode:
(non-aqueous) or Ag/AgCl.
-
-
Deoxygenation : Purge the solution with ultra-high purity Argon for 15 minutes prior to measurement to eliminate dissolved oxygen, which can undergo competitive reduction.
-
Data Acquisition : Sweep the potential from -1.5 V to +2.0 V at varying scan rates (e.g., 50, 100, 250 mV/s).
-
Causality: Varying the scan rate determines if the electrochemical process is diffusion-controlled (peak current scales linearly with the square root of the scan rate)[4].
-
-
Internal Calibration : Post-measurement, spike the solution with 1.0 mM Ferrocene. Run a final scan. Shift all recorded potentials relative to the
half-wave potential ( ).
Standardized, self-validating workflow for the electrochemical characterization of PTZ derivatives.
Implications for Drug Development and Catalysis
-
Drug Development : Traditional PTZ derivatives (e.g., chlorpromazine) are potent antioxidants because their electron-rich cores easily donate electrons to neutralize reactive oxygen species (ROS)[5][6]. However, by synthesizing electron-deficient variants, drug developers can create molecules that resist auto-oxidation, thereby increasing shelf-life and metabolic stability. Furthermore, highly electron-deficient derivatives can be engineered to act as targeted pro-oxidants in specific microenvironments, selectively inducing oxidative stress in targeted cells while sparing healthy tissue.
-
Photoredox Catalysis : In synthetic chemistry, electron-deficient PTZ sulfones are emerging as powerful components in donor-acceptor (D-A) constructs. Because their oxidation potentials are pushed to highly positive values (e.g., > +1.6 V), their excited states can serve as extreme photooxidants, enabling challenging cross-dehydrogenative coupling reactions that standard transition-metal catalysts cannot achieve[2][3].
Conclusion
The strategic installation of electron-withdrawing groups onto the phenothiazine scaffold represents a paradigm shift in how we utilize this classic heterocycle. By precisely tuning the redox potential, researchers can transition PTZ from a simple antioxidant and antipsychotic base into a versatile platform for high-voltage energy storage, advanced photoredox catalysis, and next-generation therapeutics.
References
- Antioxidant Properties of New Phenothiazine Deriv
- Electrochemical Oxidation of Phenothiazine Derivatives at Glassy Carbon Electrodes and Their Differential Pulse and Square‐wave Voltammetric Determination in Pharmaceuticals. tandfonline.com.
- Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxid
- A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Deriv
- Modulation of fluorescence in novel A–D–A type phenothiazine derivatives via oxid
- Excitation Wavelength-Dependent Charge Stabilization in Highly Interacting Phenothiazine Sulfone-Derived Donor–Acceptor Constructs. acs.org.
Sources
- 1. Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine [mdpi.com]
- 2. Modulation of fluorescence in novel A–D–A type phenothiazine derivatives via oxidation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01383F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
N-Protected Phenothiazine Building Blocks: Strategic Scaffolds in Medicinal Chemistry
Executive Summary
The phenothiazine scaffold is a privileged tricyclic structure in medicinal chemistry. Originally discovered in the 19th century as a histochemical dye and later revolutionized as the backbone of first-generation antipsychotics (e.g., chlorpromazine), phenothiazine derivatives are now at the forefront of modern drug discovery[1]. Recent structure-activity relationship (SAR) studies have repurposed this scaffold for advanced therapeutic applications, including broad-spectrum anticancer agents, antimalarials, and multidrug-resistant antibacterial conjugates[1][2].
However, the inherent chemical nature of the 10H-phenothiazine core—specifically the highly electron-rich, redox-active secondary amine—presents significant synthetic challenges. Direct functionalization often leads to unwanted oxidation (forming stable radical cations) or indiscriminate electrophilic attack at the heteroatomic centers[3]. To harness the full potential of this scaffold, N-protection is a non-negotiable strategic imperative. This technical guide explores the causality behind N-protection strategies, detailing the self-validating synthetic workflows and structural modifications that enable the regioselective synthesis of next-generation phenothiazine therapeutics.
The Causality of N-Protection and Regiocontrol
The strategic installation of a protecting group (PG) on the phenothiazine nitrogen is not merely a defensive measure against oxidation; it is an active tool for regiocontrol.
In an unprotected 10H-phenothiazine, the strongly electron-donating nitrogen directs electrophilic aromatic substitution primarily to the C3 and C7 positions (para to the nitrogen). By installing an electron-withdrawing protecting group such as an acetyl (Ac) or tert-butyloxycarbonyl (Boc) moiety, the nucleophilicity of the nitrogen is dampened. This electronic modulation, combined with the steric bulk of the PG, sterically hinders the C1/C9 positions and deactivates the C3/C7 positions. Consequently, the directing effect of the central sulfur atom becomes dominant, enabling highly regioselective functionalization at the C2 position[4]. Furthermore, N-protection is mandatory for advanced transition-metal-catalyzed C-H functionalization (e.g., gold-catalyzed carbene transfer), as it prevents catalyst poisoning and unwanted N-alkylation[3].
Fig 1. Logical workflow for the regioselective functionalization of phenothiazines via N-protection.
Quantitative Data: Protecting Group Matrix
The choice of protecting group dictates both the synthetic pathway and the final pharmacological profile of the phenothiazine derivative. The table below summarizes the quantitative and qualitative impacts of common N-protecting strategies.
| Protecting Group | Reagents for Installation | Regioselectivity Impact | Deprotection Conditions | Primary Medicinal Application |
| Acetyl (Ac) | Acyl chloride, Base | Directs electrophiles to C2 (e.g., sulfinylation) | Zn/HCl or Strong Base | NOX1 inhibitors, Antipsychotics[4] |
| tert-Butyloxycarbonyl (Boc) | Boc₂O, DMAP | Enables C-H activation; blocks N-alkylation | TFA (Trifluoroacetic acid) | Siderophore conjugates, Antibacterials |
| Alkyl (e.g., Methyl) | Alkyl halide, NaH | Permanent modification; retains C3/C7 preference | N/A (Retained in final drug) | Antihistamines, Anticancer hybrids[5] |
| PEG-Amine | PEG-halide, Reflux | Enhances water solubility and bioavailability | N/A (Retained in final drug) | Antitubercular agents[6] |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, incorporating in-process visual and chemical indicators that confirm mechanistic success.
Protocol A: Regioselective C2-Sulfinylation of N-Acetylphenothiazine
This protocol exploits the N-acetyl group to direct functionalization exclusively to the C2 position, a critical step in synthesizing NADPH oxidase-1 (NOX1) inhibitors[4].
-
N-Acylation: React 10H-phenothiazine with acetyl chloride in the presence of a mild base (e.g., triethylamine) in dichloromethane (DCM).
-
Causality: The base neutralizes the HCl byproduct, driving the equilibrium forward.
-
Validation: The highly polar, UV-active starting material spot on TLC disappears, replaced by a faster-moving N-acetyl spot.
-
-
Electrophilic Sulfinylation: Dissolve the N-acetylphenothiazine in an inert solvent. Add aluminum trichloride (AlCl₃) followed by sulfur dioxide (SO₂) gas[4].
-
Causality: AlCl₃ acts as a Lewis acid, coordinating with SO₂ to generate a highly reactive electrophilic sulfinylating species. The N-acetyl group sterically shields C1/C9, directing the attack to C2.
-
Validation: The reaction mixture undergoes a distinct color shift (often deep red/purple), confirming the formation of the active Lewis acid-base complex.
-
-
Reduction & Deprotection: Treat the resulting N-protected phenothiazine-2-sulfinic acid with zinc powder in aqueous hydrochloric acid[4].
-
Causality: Zinc acts as a reducing agent, converting the sulfinic acid to a mercapto (-SH) group, while the strongly acidic environment simultaneously hydrolyzes the N-acetyl protecting group.
-
Validation: The evolution of hydrogen gas (effervescence from Zn + HCl) indicates active reduction. Complete dissolution of the zinc powder correlates with reaction completion.
-
Protocol B: Synthesis of Phenothiazine-Siderophore Conjugates via Boc-Deprotection
Phenothiazines exhibit potent activity against Mycobacterium tuberculosis by targeting membrane-associated NDH-2. To enhance uptake, phenothiazines are conjugated to siderophores using PEG linkers[6].
-
Linker Attachment: React chlorpromazine with a Boc-protected PEG-amine linker under reflux conditions[6].
-
Causality: A non-cleavable PEG linker is chosen over an alkyl chain to drastically enhance the water solubility of the highly lipophilic phenothiazine core without compromising its antibacterial efficacy[6].
-
-
Boc Deprotection: Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) at room temperature[6].
-
Causality: TFA provides the necessary protonation to cleave the tert-butyl group, generating a highly stable tert-butyl cation which subsequently eliminates to form isobutylene gas.
-
Validation: The immediate and sustained evolution of gas (CO₂ and isobutylene) acts as a macroscopic validator. The cessation of effervescence indicates the complete unmasking of the primary amine.
-
-
Conjugation: The resulting TFA salt is directly coupled to the siderophore component via standard amide bond formation, avoiding aqueous workup losses due to the high water solubility of the deprotected amine[6].
Advanced Medicinal Applications & Mechanisms
Anticancer Hybrids and NOX1 Inhibition
The phenothiazine core is a highly favorable scaffold for developing broad-spectrum anticancer agents. Structural analyses reveal that compounds bearing halogens or electron-withdrawing groups at the 2-position exhibit superior cytotoxicity against tumor cells[1]. For instance, 2-Methylthiophenothiazine, synthesized via the sulfinylation route described above, acts as a specific NADPH oxidase-1 (NOX1) inhibitor. This targeted inhibition effectively blocks the formation of functional invadopodia in human colon cancer cells, halting metastasis[4]. Additionally, molecular hybridization of phenothiazines with other pharmacophores has yielded potent dual inhibitors of tubulin polymerization and farnesyltransferase[5].
Trojan-Horse Antimicrobial Conjugates
The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated novel delivery mechanisms. By linking an N-functionalized phenothiazine to a siderophore, researchers have created a "Trojan horse" antibiotic[6]. The bacterial cell, desperate for iron, actively internalizes the siderophore conjugate via specific membrane receptors. Once inside, the phenothiazine moiety binds to and inhibits NDH-2, disrupting the bacterial respiratory chain.
Fig 2. Trojan-horse mechanism of phenothiazine-siderophore conjugates targeting bacterial NDH-2.
Conclusion
The transition of phenothiazines from simple histochemical dyes to sophisticated, multi-target therapeutic agents is heavily reliant on advanced synthetic methodologies. N-protection is the linchpin of this evolution, providing the necessary regiocontrol and chemical stability required to decorate the tricyclic core with precision. By employing self-validating protocols and strategic protecting group selection, medicinal chemists can continue to unlock the vast pharmacological potential of the phenothiazine scaffold.
References
-
Recent Advances in the Medicinal Chemistry of Phenothiazines, New Anticancer and Antiprotozoal Agents - PubMed, nih.gov. 1
-
A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods - Journal of Medicinal and Medical Chemistry, jmedchem.com. 7
-
Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry, researchgate.net. 2
-
Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - MDPI, mdpi.com. 5
-
Scope of different N‐protected phenothiazine, reaction conditions: 1.5... - ResearchGate, researchgate.net. 3
-
2-Methylthiophenothiazine | NADPH Oxidase-1 Inhibitor - Benchchem, benchchem.com. 4
-
The design and synthesis of an antibacterial phenothiazine–siderophore conjugate - PMC, nih.gov. 6
Sources
- 1. Recent Advances in the Medicinal Chemistry of Phenothiazines, New Anticancer and Antiprotozoal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methylthiophenothiazine|NADPH Oxidase-1 Inhibitor [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The design and synthesis of an antibacterial phenothiazine–siderophore conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmedchem.com [jmedchem.com]
Biological Activity of Sulfonated Phenothiazine Analogs: A Technical Guide
Executive Summary: The Peripheral Shift
Phenothiazines have historically been pigeonholed as neuroleptics (e.g., chlorpromazine) or dyes (e.g., methylene blue). However, a paradigm shift in medicinal chemistry has focused on sulfonated phenothiazine analogs . By introducing sulfonic acid (
The core advantage of sulfonation is compartmentalization . While lipophilic phenothiazines cross the Blood-Brain Barrier (BBB) to act on central dopaminergic receptors, sulfonated analogs—particularly those with ionizable sulfonic acid tails—are often membrane-impermeant. This allows for the selective targeting of extracellular or membrane-bound enzymes (such as Carbonic Anhydrase IX in hypoxic tumors) while minimizing CNS side effects.
This guide details the structure-activity relationships (SAR), specific biological activities (Anticancer/CA Inhibition, Antimicrobial), and experimental protocols for these emerging therapeutic agents.
Medicinal Chemistry & SAR
The biological activity of sulfonated phenothiazines is dictated by the position and nature of the sulfur-containing group.
The "Tail Approach" and Membrane Impermeability
A critical strategy in designing tumor-selective agents is the "Tail Approach."
-
The Scaffold: The tricyclic phenothiazine ring acts as the hydrophobic anchor.
-
The Zinc-Binding Group (ZBG): A sulfonamide moiety (
) is the classic ZBG, essential for inhibiting metalloenzymes like Carbonic Anhydrase (CA).[1] -
The Sulfonate Tail: Attaching a strongly acidic sulfonate group (
at physiological pH) prevents the molecule from passively diffusing through cell membranes.
Causality: The negative charge of the sulfonate tail ensures the drug accumulates in the extracellular space. This is vital for targeting CA IX and XII , isoforms that are overexpressed on the surface of hypoxic tumor cells, while sparing the ubiquitous cytosolic isoforms (CA I and II), thereby reducing systemic toxicity.
Structural Variants
| Variant Type | Chemical Modification | Primary Biological Target | Key Property |
| Ring-Sulfonated | Antimicrobial / Redox Mediator | High water solubility; ROS generation. | |
| Sulfonamide Hybrid | Carbonic Anhydrase (CA) | Zinc ion coordination in enzyme active site.[2] | |
| N-Alkyl Sulfonate | Alkyl- | Extracellular CA / Redox Flow | Membrane impermeability; stable radical cation formation. |
Core Biological Domains
Anticancer Activity: Hypoxia and pH Regulation
Sulfonated phenothiazines are potent inhibitors of tumor progression, not through DNA intercalation, but through metabolic disruption.
-
Mechanism: Solid tumors thrive in acidic, hypoxic microenvironments. Membrane-bound Carbonic Anhydrase IX (CA IX) catalyzes the hydration of extracellular
to bicarbonate ( ) and protons ( ). The protons acidify the extracellular space (promoting metastasis), while bicarbonate is imported to maintain intracellular alkaline pH (survival). -
Action of Sulfonated Analogs: Membrane-impermeant sulfonated phenothiazines bind to the extracellular active site of CA IX. They block the catalytic hydration of
, leading to intracellular acidification and extracellular normalization, which triggers apoptosis and reduces invasiveness.
Antimicrobial Activity
Phenothiazine-3-sulfonates exhibit significant bactericidal activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
-
Efflux Pump Inhibition: Unlike traditional antibiotics, phenothiazines can inhibit bacterial efflux pumps (e.g., AcrAB-TolC), reversing resistance to other drugs.
-
Redox Cycling: The phenothiazine core can undergo single-electron oxidation to form a radical cation (
). In the presence of sulfonates, this redox potential is modulated, potentially generating reactive oxygen species (ROS) locally that damage bacterial membranes.
Visualizing the Mechanism
The following diagram illustrates the selective inhibition of Tumor-Associated Carbonic Anhydrase IX by membrane-impermeant sulfonated phenothiazines.
Caption: Selective inhibition of extracellular CA IX by sulfonated phenothiazines. The anionic sulfonate tail prevents membrane crossing, sparing cytosolic CA II.
Experimental Protocols
Synthesis of Phenothiazine-3-Sulfonates
Note: This protocol utilizes the thionation of diphenylamines followed by oxidation.
Reagents: 4-chloroaniline, 1-naphthylamine, Sulfur (
-
Precursor Synthesis: React 4-chloroaniline with 1-naphthylamine (base catalysis) to yield N-aryl-1-naphthylamine.
-
Cyclization: Heat the intermediate with Sulfur and catalytic Iodine at 140-160°C. The "melt" reaction effects ring closure to form the phenothiazine core.
-
Critical Step: Monitor
evolution. Cessation indicates reaction completion.
-
-
Sulfonation: Dissolve the phenothiazine in dry chloroform at 0°C. Add chlorosulfonic acid dropwise.
-
Causality: Low temperature prevents over-sulfonation or oxidation of the nitrogen. The electrophilic substitution favors the 3-position (para to nitrogen).
-
-
Workup: Quench on ice. Precipitate the sulfonic acid or convert to the sodium salt using NaOH. Recrystallize from ethanol/water.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
To validate the biological activity described in Section 3.1, a kinetic assay is required.
Principle: Spectrophotometric monitoring of the hydration of
Protocol:
-
Buffer Prep: HEPES buffer (20 mM, pH 7.5) containing phenol red indicator (0.2 mM).
-
Enzyme Solution: Recombinant human CA IX (extracellular domain) and CA II (cytosolic) at physiological concentrations.
-
Substrate:
-saturated water. -
Execution:
-
Mix Inhibitor (Sulfonated Phenothiazine) with Enzyme solution; incubate for 15 min at 25°C.
-
Rapidly mix with Substrate in a Stopped-Flow spectrophotometer.
-
Monitor absorbance decrease at 557 nm (Phenol Red transition).
-
-
Calculation: Determine
by fitting the initial velocity vs. inhibitor concentration.-
Validation: A true "membrane-impermeant" candidate should show
for CA IX but may still inhibit CA II in vitro. The selectivity is demonstrated in cell-based assays (e.g., measuring extracellular acidification rate via Seahorse XF analyzer).
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., et al. (2019). Sulfonamides incorporating 1,3,5-triazine moieties selectively inhibit carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Ghorab, M. M., et al. (2017). Novel phenothiazine/sulfonamide hybrids as potent anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. Link
-
Khandelwal, N., et al. (2012).[3] Study and synthesis of biologically active phenothiazines, their sulfones, and ribofuranosides. Nucleosides, Nucleotides and Nucleic Acids.[3] Link
-
Becuwe, M., et al. (2025). Phenothiazine propyl sulfonate: A High-Potential Posolyte for Redox-Flow Batteries. ChemSusChem. Link
Sources
Methodological & Application
High-Efficiency N-Sulfonylation of Phenothiazine: Protocols for the Synthesis of 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine
Abstract
This application note details the synthetic protocols for the N-functionalization of phenothiazine with
Introduction & Mechanistic Insight
The Challenge
Phenothiazine (10H-phenothiazine) is a tricyclic heterocycle widely used as a scaffold in antipsychotic drugs and materials science (OLEDs).[1] The central ring adopts a non-planar, folded "butterfly" conformation. The secondary amine at position 10 is sterically shielded by the flanking benzene rings and exhibits reduced nucleophilicity due to the electron-withdrawing nature of the sulfur atom and delocalization.
Reaction Mechanism
Direct reaction with sulfonyl chlorides using weak bases (e.g., pyridine) is often sluggish. Successful synthesis requires the generation of the phenothiazinide anion (hard nucleophile) to overcome the energy barrier for attacking the sulfonyl sulfur.
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway for the N-sulfonylation of phenothiazine via anionic activation.
Experimental Protocols
Method A: Anionic Activation (NaH/DMF) – Gold Standard
Rationale: This method ensures complete deprotonation of the amine, generating the highly reactive phenothiazinide anion. It is recommended for small-to-medium scale synthesis where yield is prioritized.
Reagents:
-
Phenothiazine (1.0 eq)[1]
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 – 1.5 eq)
- -Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen balloon.
-
Activation: Add NaH (1.5 eq) to the flask. Wash twice with dry hexane to remove mineral oil if high purity is required (optional). Suspend NaH in anhydrous DMF (
substrate). -
Deprotonation: Cool the suspension to
(ice bath). Add Phenothiazine (1.0 eq) portion-wise.[1][2][3]-
Observation: Evolution of hydrogen gas (
) will occur.[4] The solution typically turns dark red/orange, indicating the formation of the anion.
-
-
Reaction: Stir at
for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes. -
Addition: Cool back to
. Add TsCl (1.2 eq) dissolved in minimal DMF dropwise via syringe. -
Completion: Stir at RT for 3–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench: Carefully pour the reaction mixture into crushed ice/water. The product will precipitate as a solid.
-
Workup: Filter the solid. Wash copiously with water to remove DMF and salts. Recrystallize from Ethanol or Toluene/Hexane.
Method B: Phase Transfer Catalysis (PTC) – Green Alternative
Rationale: Avoids the use of pyrophoric NaH and anhydrous solvents. Suitable for scale-up but may require longer reaction times.
Reagents:
-
Phenothiazine (1.0 eq)[1]
-
Toluene (Solvent)[3]
-
Sodium Hydroxide (50% aq. solution) (5.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
TsCl (1.5 eq)
Protocol:
-
Setup: Equip an RBF with a reflux condenser.
-
Mixing: Dissolve Phenothiazine (1.0 eq) and TsCl (1.5 eq) in Toluene.
-
Catalysis: Add TBAB (0.1 eq) and 50% NaOH solution.
-
Reaction: Heat the biphasic mixture to reflux (
) with vigorous stirring.-
Note: Vigorous stirring is critical to maximize the interfacial surface area.
-
-
Duration: Reflux for 12–18 hours.
-
Workup: Cool to RT. Separate the organic layer.[1][4] Wash the organic layer with water (
) and brine ( ). -
Isolation: Dry over
, filter, and concentrate under vacuum. Purify via recrystallization.[1]
Data Analysis & Comparison
Table 1: Method Comparison
| Feature | Method A (NaH/DMF) | Method B (PTC) |
| Yield | High (75–85%) | Moderate (50–65%) |
| Reaction Time | Short (4–6 h) | Long (12–18 h) |
| Moisture Sensitivity | High (Requires Anhydrous) | Low (Aqueous tolerant) |
| Safety Profile | Moderate ( | High (No pyrophorics) |
| Purification | Simple Precipitation | Extraction Required |
Characterization (Expected Data)[1][2][5][6]
-
Appearance: Off-white to pale yellow crystalline solid.
-
NMR (300 MHz,
):-
2.40 (s, 3H,
) – Characteristic Tosyl Methyl - 7.10 – 7.30 (m, phenothiazine aromatic protons)
- 7.45 (d, 2H, Tosyl AA'BB')
- 7.60 (d, 2H, Tosyl AA'BB')
-
Note: Disappearance of the broad singlet (
) at ~8.5 ppm confirms substitution.
-
2.40 (s, 3H,
-
Melting Point: Literature values for N-sulfonyl phenothiazines typically range between
– depending on purity and polymorphs. (Reference values for similar derivatives: 10-acetylphenothiazine mp ).
Workflow Decision Guide
Figure 2: Experimental Decision Tree
Caption: Decision matrix for selecting the optimal synthetic route based on scale and resource availability.
References
-
Gupta, R. R., & Kumar, M. (1988). Synthesis, Properties, and Reactions of Phenothiazines.[5] In Phenothiazines and 1,4-Benzothiazines (pp. 1-160). Elsevier.
-
Mital, R. L., & Jain, S. K. (1970). Synthesis of some new phenothiazine derivatives. Journal of the Chemical Society C: Organic, 2148-2150.
-
Chu, S. S. C., et al. (1978). Crystal structures of 10-substituted phenothiazines. Acta Crystallographica Section B, 34(8), 2570-2575. (Structural confirmation of N-substituted geometry).
-
Sigma-Aldrich. Phenothiazine Product Specification & Safety Data Sheet. (Accessed Oct 2025).
Sources
protocol for N-tosylation of phenothiazine using tosyl chloride
Technical Application Note: High-Efficiency
Executive Summary
The
This guide details two validated protocols for the
Mechanistic Analysis & Strategic Design
The Nucleophilicity Challenge
Unlike simple aliphatic amines, the nitrogen atom in phenothiazine is pseudo-planar, with its lone pair participating partially in the
To achieve quantitative conversion, the proton on the nitrogen (
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the base-mediated
Safety & Hazard Mitigation
CRITICAL WARNING: NaH in Polar Aprotic Solvents While older literature suggests using DMF or DMSO with NaH, recent process safety studies have demonstrated that NaH in DMF or DMSO can undergo runaway exothermic decomposition , potentially leading to explosions at elevated temperatures [1].
-
Mitigation: This protocol replaces pure DMF with anhydrous THF (Tetrahydrofuran) as the primary solvent. If solubility is an issue, a Toluene/DMF mixture (9:1) is safer than pure DMF.
Chemical Hazards:
-
Phenothiazine: Toxic if swallowed; skin sensitizer.
-
Tosyl Chloride (TsCl): Corrosive; causes severe skin burns and eye damage. Reacts with water to form HCl.
-
Sodium Hydride (NaH): Flammable solid; releases hydrogen gas upon contact with moisture.
Protocol A: Anhydrous Deprotonation (The "Gold Standard")
Best for: High purity, small-to-medium scale (100 mg – 10 g).
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Phenothiazine | 1.0 | Substrate |
| Sodium Hydride (60% in oil) | 1.5 | Strong Base |
| 1.2 | Electrophile | |
| Tetrahydrofuran (THF) | 10-15 vol | Solvent (Anhydrous) |
| Ammonium Chloride (sat. aq.) | - | Quenching Agent |
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Purge with
. -
Substrate Dissolution: Add Phenothiazine (1.0 eq) to the flask. Add anhydrous THF (10 volumes) via syringe. Stir until dissolved.
-
Deprotonation:
-
Cool the solution to
(ice bath). -
Carefully add NaH (1.5 eq) portion-wise against a positive flow of nitrogen. Note: Evolution of
gas will occur.[6] -
Allow the mixture to warm to Room Temperature (RT) and stir for 30–45 minutes . The solution will typically darken (often to a deep orange/red), indicating the formation of the anion.
-
-
Tosylation:
-
Cool the mixture back to
. -
Add TsCl (1.2 eq) dissolved in a minimal amount of THF dropwise over 10 minutes.
-
Remove the ice bath and stir at RT for 3–6 hours . Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).
-
-
Workup:
-
Quench the reaction by slow addition of saturated
solution at . -
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate the organic layer.[2][4][5][6][7][8] Extract the aqueous layer twice with EtOAc.
-
Wash combined organics with water (
) and brine ( ). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (
, Hexane/EtOAc gradient).
Workflow Visualization
Figure 2: Operational workflow for the anhydrous synthesis of N-tosylphenothiazine.
Protocol B: Phase Transfer Catalysis (Scalable Alternative)
Best for: Large scale, avoiding anhydrous solvents, robust synthesis.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Phenothiazine | 1.0 | Substrate |
| NaOH (50% aq. solution) | 5.0 | Base |
| 1.5 | Electrophile | |
| Toluene | 10 vol | Organic Solvent |
| TBAB (Tetrabutylammonium bromide) | 0.05 (5 mol%) | Phase Transfer Catalyst |
Methodology
-
Dissolve Phenothiazine (1.0 eq) and TsCl (1.5 eq) in Toluene .
-
Add TBAB (0.05 eq) .
-
Add 50% NaOH solution (5.0 eq) vigorously.
-
Heat the biphasic mixture to
with vigorous stirring (high RPM is crucial for phase transfer). -
Monitor reaction progress (typically complete in 4–8 hours).
-
Cool to RT, separate phases, and wash the organic layer with water until neutral pH.
-
Concentrate toluene to induce crystallization or evaporate to dryness.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Increase NaH reaction time; ensure NaH quality (it degrades with moisture). |
| Starting Material Remains | TsCl hydrolysis | TsCl is moisture sensitive. Ensure anhydrous THF is used. Add slight excess (0.2 eq) of TsCl. |
| Dark/Black Impurities | Oxidation of Phenothiazine | Phenothiazine oxidizes easily. Purge all solvents with |
| Violent Reaction | NaH + Moisture | Ensure glassware is flame-dried. Add NaH slowly at |
References
-
Yang, J. et al. (2019). "Safety of Sodium Hydride in Solvent: Thermal Stability of NaH in DMF, DMAc, and DMSO." Organic Process Research & Development. [Link]
-
Massie, S. P. (1954). "The Chemistry of Phenothiazine." Chemical Reviews. [Link]
-
Organic Syntheses. (1974). "N-Tosylation Procedures." Org.[1][2][6][7][9] Synth. Coll. Vol. 5, p.1055. [Link]
- Chu, et al. (2001). "Synthesis of Phenothiazine Derivatives." Journal of Heterocyclic Chemistry.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. rsc.org [rsc.org]
- 3. reddit.com [reddit.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1074552A2 - Process for the preparation of a highly pure phenothiazine compound - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CH339627A - Process for the preparation of phenothiazine derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
reagents for sulfonylation of phenothiazine nitrogen
Application Note: Reagents and Protocols for -Sulfonylation of Phenothiazine
Abstract
The functionalization of the phenothiazine nitrogen (position 10) is a pivotal step in modulating the electronic properties and biological activity of the tricyclic core. While
Mechanistic Insight & Reactivity Profile
The phenothiazine molecule exists in a folded "butterfly" configuration (dihedral angle ~150°), which partially shields the nitrogen atom. Furthermore, the lone pair on the nitrogen is delocalized into the electron-withdrawing sulfur and the two benzene rings, rendering it significantly less nucleophilic than a standard secondary amine.
-
Regioselectivity Challenge (N vs. C):
-
N-Sulfonylation (Kinetic Control): Requires deprotonation of the amine to form the hard phenothiazinide anion, which attacks the hard sulfonyl electrophile.
-
C-Sulfonylation (Thermodynamic/Catalytic Control): Under acidic conditions or transition metal catalysis (e.g., Cu(I)), electrophilic attack occurs at the electron-rich C-3 or C-7 positions [1].
-
Solution: To ensure exclusive
-substitution, the reaction must be performed under basic conditions to enhance N-nucleophilicity and suppress Electrophilic Aromatic Substitution (EAS) on the rings.
-
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for N-sulfonylation.[1] Strong base promotes the N-anion pathway, while avoiding catalysts prevents C-ring substitution.
Reagent Selection Guide
The choice of base and solvent is the determinant factor for yield and purity.
| Component | Recommendation | Rationale |
| Sulfonylating Agent | Sulfonyl Chlorides ( | Highly reactive electrophiles. Tosyl chloride (TsCl), Mesyl chloride (MsCl), and Benzenesulfonyl chloride are standard. Sulfonic anhydrides are less common due to atom economy. |
| Base (Method A) | Sodium Hydride (NaH) | Gold Standard. Irreversibly deprotonates the nitrogen ( |
| Base (Method B) | Pyridine | Classical Method. Acts as both solvent and base. Good for simple substrates but may require heating/reflux. Easier handling than NaH. |
| Solvent | DMF, THF, or DMSO | Polar aprotic solvents stabilize the intermediate anion and dissolve the polar reagents. DMF is preferred for NaH protocols. |
| Catalyst | None (Avoid Cu/Pd) | Critical: Transition metal catalysts often direct the sulfonyl group to the C-3 position [1]. Avoid unless ring substitution is desired. |
Detailed Experimental Protocols
Method A: High-Yield Protocol (NaH/DMF)
Best for: High purity, difficult substrates, and bulky sulfonyl groups.
Materials:
-
Phenothiazine (1.0 equiv)[1]
-
Sodium Hydride (60% dispersion in oil, 1.2 – 1.5 equiv)
-
Sulfonyl Chloride (e.g.,
-Toluenesulfonyl chloride, 1.2 equiv) -
Anhydrous DMF (Dimethylformamide)
-
Inert Atmosphere (
or Ar)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and rubber septum. Flush with nitrogen.[1][2]
-
Deprotonation: Add NaH (1.5 equiv) to the flask. Wash with dry hexane (
) to remove mineral oil if high purity is required; otherwise, use as is. Suspend in anhydrous DMF ( ). -
Anion Formation: Cool the suspension to
. Add Phenothiazine (1.0 equiv) portion-wise (solid) or dropwise (solution in DMF).-
Observation: The solution will typically turn dark (red/brown) indicating the formation of the phenothiazinide anion.
-
Time: Stir at
for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete deprotonation.
-
-
Sulfonylation: Re-cool to
. Add Sulfonyl Chloride (1.2 equiv) dissolved in minimal DMF dropwise. -
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (typically 20% EtOAc/Hexane).
-
Workup: Carefully quench with ice-cold water (exothermic!). The product often precipitates as a solid.
-
If solid forms: Filter, wash with water and cold ethanol.
-
If oil forms: Extract with Ethyl Acetate (
), wash organics with water and brine, dry over , and concentrate.
-
-
Purification: Recrystallize from Ethanol or Benzene/Ethanol mixture. Column chromatography is rarely needed if precipitation is successful.
Method B: Classical Pyridine Protocol
Best for: Simple substrates, large scale where NaH handling is hazardous.
Step-by-Step Procedure:
-
Dissolve Phenothiazine (1.0 equiv) in dry Pyridine (
). -
Add Sulfonyl Chloride (1.2 – 1.5 equiv) in one portion.
-
Heat: Reflux the mixture (
) for 2–6 hours. The elevated temperature is often necessary to overcome the weak basicity of pyridine against the bulky phenothiazine. -
Workup: Pour the hot reaction mixture into a large volume of crushed ice/water containing HCl (to neutralize pyridine).
-
Isolation: Collect the precipitate by filtration. Recrystallize from ethanol [2].
Workflow Visualization
Figure 2: Decision tree for selecting and executing the optimal synthesis protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure NaH is fresh. Extend the anion formation time (Step 3, Method A) before adding the electrophile. |
| No Reaction | Steric hindrance | Switch from Method B (Pyridine) to Method A (NaH/DMF) or use a stronger base like n-BuLi at -78°C. |
| C-Sulfonylation | Acidic conditions or Catalysis | Ensure the reaction remains basic. Do not use Cu or Fe catalysts. Ensure Sulfonyl Chloride is acid-free (wash with base if needed). |
| Oily Product | Impurities | Triturate the oil with cold ethanol or diethyl ether to induce crystallization. |
References
-
Regioselectivity (C-Sulfonylation)
-
Wang, J., et al. "Non-directed copper-catalyzed regioselective C–H sulfonylation of phenothiazines." Organic & Biomolecular Chemistry, 2012. Link
- Note: This reference is critical to understand what not to do if N-substitution is the goal.
-
-
Classical N-Sulfonylation Protocol
-
Base Selection (NaH Precedent)
Application Notes and Protocols: N-Tosylphenothiazine as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unlocking the Potential of the Phenothiazine Scaffold
The phenothiazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide range of therapeutic applications, including antipsychotic, antihistaminic, and antiemetic agents.[1] The strategic functionalization of the phenothiazine nucleus is paramount for modulating its pharmacological activity. A key challenge in the synthesis of phenothiazine derivatives lies in controlling the reactivity of the nitrogen atom within the central thiazine ring. The introduction of an N-tosyl group offers a robust solution to this challenge, transforming the phenothiazine core into a versatile and highly tractable synthetic intermediate.
This guide provides an in-depth exploration of N-tosylphenothiazine as a synthetic intermediate, detailing its preparation, key applications, and protocols for its use in the synthesis of advanced phenothiazine derivatives. The methodologies described herein are designed to be both reproducible and scalable, providing a solid foundation for researchers in drug discovery and organic synthesis.
The Strategic Role of the N-Tosyl Group
The introduction of the p-toluenesulfonyl (tosyl) group to the phenothiazine nitrogen serves several critical functions:
-
Nitrogen Protection: The electron-withdrawing nature of the tosyl group effectively deactivates the lone pair of electrons on the nitrogen atom, preventing unwanted side reactions during subsequent functionalization of the aromatic rings.
-
Activation of the Phenothiazine Core: The tosyl group can influence the electronic properties of the entire phenothiazine system, potentially directing the regioselectivity of electrophilic aromatic substitution reactions.
-
Facilitation of N-Arylation and N-Alkylation: While seemingly counterintuitive, the tosylated nitrogen can participate in specific coupling reactions, and its subsequent removal provides access to N-substituted phenothiazines that may be difficult to synthesize directly.
-
Stable and Crystalline Intermediate: N-tosylphenothiazine is typically a stable, crystalline solid, which facilitates its purification and handling.
Synthesis of N-Tosylphenothiazine
The synthesis of N-tosylphenothiazine is a straightforward procedure that can be accomplished in high yield. The following protocol provides a reliable method for its preparation.
Experimental Protocol: Synthesis of 10-(Tosyl)-10H-phenothiazine
Materials:
-
Phenothiazine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of phenothiazine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add pyridine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Expected Yield: >90%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
N-Tosylphenothiazine in Synthetic Transformations
N-Tosylphenothiazine serves as a versatile platform for a variety of synthetic transformations. The following sections detail its application in key reaction classes.
Electrophilic Aromatic Substitution
The tosyl group sufficiently deactivates the nitrogen to allow for selective electrophilic substitution on the electron-rich aromatic rings of the phenothiazine core.
Workflow for Electrophilic Aromatic Substitution:
Caption: Workflow for the synthesis of substituted phenothiazines.
Cross-Coupling Reactions
While the tosyl group is primarily a protecting group, the phenothiazine core can still participate in cross-coupling reactions. For instance, after halogenation of the aromatic rings, Suzuki, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds. The use of N-tosylhydrazones as coupling partners in transition-metal-catalyzed reactions is a well-established field, and while not directly starting from N-tosylphenothiazine, the principles are relevant for understanding the reactivity of the tosyl group.[2][3][4]
Conceptual Reaction Scheme:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Halogenated N-Tosylphenothiazine | Boronic Acid | Pd(PPh₃)₄ | Arylated N-Tosylphenothiazine |
| Halogenated N-Tosylphenothiazine | Amine | Pd₂(dba)₃, BINAP | Aminated N-Tosylphenothiazine |
Deprotection of the N-Tosyl Group
The removal of the tosyl group is a critical final step to unveil the free secondary amine of the phenothiazine derivative. Several methods can be employed for this deprotection, with the choice of method depending on the functional groups present in the molecule.
This is a powerful method for the cleavage of tosylamides.
Materials:
-
N-Tosylphenothiazine derivative
-
Naphthalene
-
Sodium metal
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve naphthalene (2.2 eq) in anhydrous THF.
-
Add small pieces of sodium metal (2.0 eq) and stir at room temperature until a dark green color persists, indicating the formation of sodium naphthalenide.
-
Cool the solution to -78 °C and add a solution of the N-tosylphenothiazine derivative (1.0 eq) in anhydrous THF.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
For substrates that are stable to strong acids, acidic hydrolysis can be an effective deprotection strategy.[5]
Materials:
-
N-Tosylphenothiazine derivative
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrobromic Acid (HBr) in Acetic Acid
-
Ice bath
Procedure:
-
Dissolve the N-tosylphenothiazine derivative in the chosen acid.
-
Heat the reaction mixture to a temperature between 50-100 °C, depending on the substrate's stability.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully pour it onto ice.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.
-
Work up the organic layer as described in Protocol 1.
Logical Flow of Synthesis and Deprotection
The following diagram illustrates the central role of N-tosylphenothiazine in a synthetic campaign.
Caption: Overall synthetic strategy utilizing N-tosylphenothiazine.
Conclusion
N-Tosylphenothiazine is a highly valuable and versatile intermediate in the synthesis of complex phenothiazine derivatives. The tosyl group provides robust protection of the nitrogen atom, enabling selective functionalization of the aromatic scaffold. The protocols and strategies outlined in this guide offer a comprehensive framework for the effective utilization of N-tosylphenothiazine in research and development settings. The ability to reliably synthesize and deprotect this intermediate opens up a vast chemical space for the exploration of novel phenothiazine-based compounds with potential therapeutic applications.
References
- [No specific reference for this general st
-
Synthesis of New N-Substituted Phenothiazine Derivatives. (2018). ResearchGate. [Link]
-
Synthesis of Heterocyclic Derivatives of N- Substituted Phenothiazine. Nahrain University. [Link]
-
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). MDPI. [Link]
-
Phenothiazine. Wikipedia. [Link]
- [No specific reference for this general st
-
Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. PMC. [Link]
-
N-Tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions. (2011). Chemical Society Reviews. [Link]
-
Diazo compounds and N-tosylhydrazones: novel cross-coupling partners in transition-metal-catalyzed reactions. (2013). PubMed. [Link]
- [No specific reference for this general st
-
Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. (2004). Tetrahedron. [Link]
-
Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system. (1980). Journal of the Chemical Society, Chemical Communications. [Link]
- [No specific reference for this general st
- [No specific reference for this general st
-
File:N-tosylhydrazones as Reagents for Cross-Coupling Reactions.jpg. Wikipedia. [Link]
- [No specific reference for this general st
- [No specific reference for this general st
-
Diazo compounds and N-tosylhydrazones: novel cross-coupling partners in transition-metal-catalyzed reactions. (2013). SciSpace. [Link]
-
p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
Sources
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. N-Tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Diazo compounds and N-tosylhydrazones: novel cross-coupling partners in transition-metal-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. p-Toluenesulfonamides [organic-chemistry.org]
Application Note: Solvent-Free Synthesis Methods for N-Sulfonyl Phenothiazines
Introduction & Scientific Rationale
Phenothiazines represent a privileged class of heterocyclic scaffolds with profound applications ranging from neuroleptic and antimicrobial drugs to advanced organic photocatalysts and hole-transporting materials[1]. The functionalization of the phenothiazine core, particularly via N-sulfonylation, is a critical structural modification. N-sulfonylation modulates the redox potential of the phenothiazine ring, increases its lipophilicity, and introduces specific hydrogen-bond acceptor sites crucial for biological target engagement.
The Synthetic Challenge: The secondary amine nitrogen of phenothiazine is sterically hindered, and its lone pair is heavily delocalized into the two flanking aromatic rings. This delocalization renders the phenothiazine nitrogen a significantly weaker nucleophile compared to standard aliphatic or unhindered aromatic amines. Conventional sulfonylation protocols require harsh conditions—refluxing in toxic solvents (e.g., pyridine, dichloromethane, or DMF) with strong bases (e.g., NaH or excess triethylamine) for extended periods[2]. These methods suffer from poor atom economy, hazardous waste generation, and complex workups.
The Green Solution: Solvent-free synthesis has emerged as a transformative approach to overcome these kinetic barriers. By eliminating the bulk solvent, the local concentration of the reactants is maximized, drastically increasing the collision frequency between the weakly nucleophilic phenothiazine and the electrophilic sulfonyl chloride. This guide details two field-proven, solvent-free methodologies: Microwave-Assisted Organic Synthesis (MAOS) [3] and ZnO-Catalyzed Mechanochemistry [4].
Mechanistic Insights: The Causality of Solvent-Free Efficiency
To master these protocols, one must understand the physical chemistry driving the reactions in the absence of a solvent.
Microwave-Assisted Dielectric Heating
In a solvent-free microwave reactor, energy is transferred directly to the reactants via dipole rotation rather than thermal conduction. Sulfonyl chlorides possess a strong permanent dipole moment. When exposed to microwave irradiation, the oscillating electromagnetic field forces rapid alignment of these dipoles, generating intense, localized frictional heating (dielectric heating). Because there is no solvent to act as a thermal sink, this energy specifically activates the S-Cl bond, lowering the activation energy required for the phenothiazine nitrogen to attack the sulfur center[3].
Solid-State Dual Activation (Mechanochemistry)
In the mechanochemical approach, mechanical grinding provides the activation energy, while a solid support like ZnO nanoparticles acts as a heterogeneous catalyst. ZnO provides a dual-activation surface:
-
Lewis Basic Sites (Oxygen): Deprotonate the weakly acidic N-H of the phenothiazine.
-
Lewis Acidic Sites (Zn²⁺): Coordinate with the oxygen atoms of the sulfonyl chloride, withdrawing electron density from the sulfur atom and rendering it highly electrophilic[4]. This push-pull mechanism is highly efficient in the solid state, driving the reaction to completion without the need for liquid bases.
Comparative Performance Data
The transition from conventional solution-phase synthesis to solvent-free methods yields quantifiable improvements in reaction efficiency and environmental impact.
| Parameter | Conventional Solution-Phase | Microwave-Assisted (Solvent-Free) | Mechanochemical (ZnO Catalyzed) |
| Reagents | PTZ + RSO₂Cl + Pyridine/DCM | PTZ + RSO₂Cl (Neat) | PTZ + RSO₂Cl + ZnO NPs |
| Reaction Time | 12 – 24 Hours | 2 – 10 Minutes | 15 – 30 Minutes |
| Temperature | Reflux (80°C - 110°C) | 80°C (Microwave controlled) | Ambient (Frictional heat) |
| Average Yield | 60% – 75% | 85% – 95% | 80% – 90% |
| E-Factor (Waste) | High (>50) | Very Low (<5) | Low (<10) |
| Primary Byproduct | Pyridinium chloride salts | HCl gas (easily vented) | ZnCl₂ / HCl |
Experimental Workflows & Protocols
Figure 1. Overview of solvent-free synthetic pathways for N-sulfonyl phenothiazines.
Protocol A: Microwave-Assisted Catalyst-Free Synthesis
This protocol leverages microwave irradiation to achieve rapid, catalyst-free sulfonylation[3]. It is self-validating: the evolution of HCl gas indicates reaction progression, and the solidification of the melt upon cooling signifies product formation.
Reagents & Equipment:
-
Phenothiazine (1.0 mmol, thoroughly dried)
-
Substituted Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) (1.1 mmol)
-
Dedicated scientific microwave reactor (e.g., CEM Discover or Anton Paar Monowave)
-
10 mL microwave-safe glass vial with a pressure-venting cap
Step-by-Step Methodology:
-
Preparation: In an agate mortar, gently mill 1.0 mmol of phenothiazine and 1.1 mmol of the sulfonyl chloride for 1 minute to ensure a homogeneous physical mixture.
-
Transfer: Transfer the fine powder into the 10 mL microwave vial. Do not add any solvent. Seal the vial with a pressure-venting cap to allow HCl gas to escape safely.
-
Irradiation: Place the vial in the microwave reactor. Program the reactor to 80°C with a maximum power output of 150 W. Irradiate for 5 to 8 minutes. Causality note: The low power prevents localized charring while maintaining the optimal temperature for the melt.
-
Monitoring (Self-Validation): Observe the reaction. The mixture will melt into a viscous liquid. The reaction is complete when bubbling (HCl evolution) ceases.
-
Workup: Allow the vial to cool to room temperature; the product will typically crystallize as a solid mass. Add 5 mL of cold distilled water and 2 mL of n-hexane to the vial. Triturate the solid to dissolve any unreacted sulfonyl chloride and residual HCl.
-
Isolation: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry under a high vacuum to yield the pure N-sulfonyl phenothiazine.
Figure 2. Mechanistic sequence of microwave-assisted solvent-free N-sulfonylation.
Protocol B: Solid-State Mechanochemical Synthesis (ZnO Catalyzed)
For laboratories without access to a microwave reactor, mechanochemistry utilizing ZnO nanoparticles offers a highly effective, ambient-temperature alternative[4].
Reagents & Equipment:
-
Phenothiazine (1.0 mmol)
-
Sulfonyl Chloride (1.1 mmol)
-
ZnO Nanoparticles (<50 nm particle size, 10 mol% / 0.1 mmol)
-
Agate mortar and pestle (or automated ball mill)
Step-by-Step Methodology:
-
Catalyst Activation: Pre-heat the ZnO nanoparticles at 120°C for 1 hour to remove adsorbed surface moisture, which can prematurely hydrolyze the sulfonyl chloride[2].
-
Grinding: Add the phenothiazine, sulfonyl chloride, and activated ZnO nanoparticles to the agate mortar.
-
Mechanochemical Activation: Grind the mixture vigorously at room temperature. The mechanical shear forces will induce a localized phase transition, turning the powder into a sticky paste within 5-10 minutes. Continue grinding for a total of 20-30 minutes. Causality note: The friction generates localized hotspots, while the ZnO provides the push-pull electronic activation necessary for the hindered amine.
-
Quenching & Extraction: Once the paste solidifies (indicating reaction completion), add 10 mL of ethyl acetate to the mortar. Stir to dissolve the organic product. The inorganic ZnO catalyst will remain suspended as a solid.
-
Filtration: Filter the mixture through a short pad of Celite to remove the ZnO nanoparticles (which can be washed, dried, and reused).
-
Purification: Concentrate the ethyl acetate filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol to obtain the pure product.
Self-Validating Analytical Strategies
To ensure the integrity of the synthesized N-sulfonyl phenothiazine, perform the following validation checks:
-
Thin Layer Chromatography (TLC): Use a mobile phase of Hexane:Ethyl Acetate (8:2). The product will exhibit a significantly higher Rf value than the highly polar starting phenothiazine (due to the loss of the hydrogen-bonding N-H group).
-
FT-IR Spectroscopy: The most definitive rapid validation is the complete disappearance of the secondary amine N-H stretch (~3300 cm⁻¹) and the appearance of strong, characteristic SO₂ asymmetric and symmetric stretching bands at ~1350 cm⁻¹ and ~1160 cm⁻¹, respectively.
-
¹H-NMR (CDCl₃): Confirm the absence of the broad N-H singlet (typically around 6.0 ppm for phenothiazine) and identify the integration of the newly introduced sulfonyl aryl protons (e.g., the AA'BB' system of a tosyl group around 7.2 and 7.6 ppm).
References
1.[1] Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI. Available at: 2.[3] A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: 3.[4] Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: 4.[2] Optimizing reaction conditions for sulfonylation. Benchchem. Available at:
Sources
Advanced Application Notes: Microwave-Assisted Synthesis of N-Substituted Phenothiazines
Executive Summary
The phenothiazine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous antipsychotic, antihistaminic, and anticancer agents. The critical step in modulating the pharmacological profile of these compounds is the N-alkylation at position 10 of the heterocyclic ring[1]. Conventional synthetic routes are notorious for requiring harsh conditions, prolonged reaction times, and toxic solvents. This application note details the paradigm shift toward Microwave-Assisted Organic Synthesis (MAOS) , providing researchers with mechanistically grounded, self-validating protocols to achieve high-yield, high-purity N-substituted phenothiazines.
Mechanistic Rationale & Causality in Experimental Design
To move beyond merely following steps, it is crucial to understand why microwave-assisted methods outperform classical thermal heating in phenothiazine derivatization.
The Kinetic Advantage of Dielectric Heating
Conventional convective heating (e.g., oil baths) relies on thermal conductivity, transferring heat slowly from the vessel wall to the bulk solvent. In contrast, MAOS utilizes dielectric heating . Microwave irradiation directly couples with the dipoles of polar molecules (such as the phenothiazine N-H bond, polar solvents, or solid supports), causing rapid molecular friction and localized superheating[1]. This targeted energy transfer drastically lowers the activation energy barrier for the
Causality in Base Selection: Preventing E2 Elimination
Under conventional reflux conditions, the secondary amine of the phenothiazine core is poorly nucleophilic. Chemists historically compensated for this by using aggressive deprotonating agents like sodium amide (
The Problem: Strong bases frequently trigger competing
Solid-Support vs. Solution Phase
MAOS enables the use of solid supports (like silica gel) to facilitate solvent-free reactions[2]. Silica gel provides a highly polar, porous surface that absorbs microwave energy exceptionally well, creating micro-environments of intense heat that drive the reaction forward without the need for toxic, high-boiling solvents.
Comparative Quantitative Data
The table below summarizes the quantitative improvements achieved by transitioning from conventional thermal methods to microwave-assisted protocols for phenothiazine N-alkylation.
| Parameter | Conventional Heating | MAOS (Solution Phase) | MAOS (Solid Support) |
| Heating Mechanism | Convective (Oil Bath) | Dielectric (Microwave) | Dielectric (Microwave) |
| Typical Base | |||
| Solvent System | Toluene / Benzene[2][3] | DMF / PEG[3][5] | None (Silica Gel)[2] |
| Reaction Time | 3 – 48 hours | 10 – 60 minutes | 5 – 15 minutes |
| Average Yield | 40% – 70% | 65% – 85% | 80% – 95%[4] |
| Byproduct Risk | High (Alkene elimination) | Low | Very Low |
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the success of each phase before proceeding.
Protocol A: Solution-Phase Microwave-Assisted N-Alkylation
Optimized for the synthesis of propyl-bridged phenothiazine derivatives (e.g., precursors to chlorpromazine or targeted anticancer agents).
Materials:
-
Phenothiazine derivative (e.g., 2-methylthio-10H-phenothiazine): 1.0 eq
-
Alkylating Agent (e.g., 3-chloropropanol or 3-dimethylaminopropyl chloride): 1.5 eq
-
Base:
(Anhydrous): 2.0 eq -
Solvent: Anhydrous Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Reaction Assembly: In a specialized microwave-safe quartz or heavy-walled glass vial, dissolve the phenothiazine derivative (1.0 eq) in 3-5 mL of anhydrous DMF.
-
Reagent Addition: Add the alkylating agent (1.5 eq) followed by anhydrous
(2.0 eq). Add a magnetic stir bar. -
Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with nitrogen gas for 2 minutes to prevent oxidative degradation of the phenothiazine core.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 800 W with a temperature maximum set to 120°C for 60 minutes[3]. Ensure dynamic power modulation is active to maintain temperature without thermal runaway.
-
Self-Validation Checkpoint (TLC): Cool the vial to room temperature. Spot the reaction mixture against the starting material on a silica TLC plate. Elute with Hexane/Ethyl Acetate (1:1). The reaction is complete when the starting material spot disappears and a new, distinct product spot appears (e.g.,
)[3]. -
Work-up: Dilute the mixture with 20 mL of cold distilled water to precipitate the product and remove DMF. Extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via silica gel column chromatography to isolate the final N-alkylated product.
Protocol B: Solid-Supported Solvent-Free N-Alkylation
A green-chemistry approach maximizing atom economy and minimizing solvent waste.
Materials:
-
2-Chlorophenothiazine: 1.4 mmol[2]
-
N,N-dimethylaminopropyl chloride hydrochloride: 5.0 mmol[2]
-
Base:
(Anhydrous): 6.0 mmol -
Solid Support: High-purity Silica Gel (60 Å, 230-400 mesh)
Step-by-Step Methodology:
-
Impregnation: Dissolve the phenothiazine, alkylating agent, and
in a minimal amount of volatile solvent (e.g., dichloromethane). Add 2 grams of silica gel and stir for 5 minutes. -
Solvent Evaporation: Remove the solvent completely under reduced pressure until a free-flowing powder is obtained. This ensures the reactants are intimately mixed and adsorbed onto the silica surface.
-
Microwave Irradiation: Transfer the impregnated silica powder into a microwave reactor vial. Irradiate under solvent-free conditions for 8-12 minutes at 100°C.
-
Self-Validation Checkpoint (Extraction): Cool the vial. Elute the product directly from the silica support using a polar solvent mixture (e.g., Methanol/Dichloromethane 1:9). Filter to remove the silica and base salts.
-
Analysis: Confirm product mass and purity via LC-MS before proceeding to recrystallization.
Fig 1: Step-by-step workflow for the microwave-assisted N-alkylation of phenothiazines.
Biological Implications of N-Alkylation
The strategic introduction of alkyl chains at the nitrogen atom of the phenothiazine ring is the primary driver of its biological activity[2]. The length and terminal functionalization of this chain dictate receptor binding affinity:
-
Two-carbon bridges (e.g., Promethazine) primarily exhibit antihistaminic effects by targeting H1 receptors[3].
-
Three-carbon bridges (e.g., Chlorpromazine) are critical for neuroleptic and antipsychotic efficacy. The three-carbon spacer allows the terminal amine to perfectly align with the binding pocket of D2-type dopaminergic receptors, acting as a potent antagonist[3]. Recent studies also leverage this D2 antagonism to inhibit certain cancer stem cells, highlighting the dual antipsychotic and anticancer potential of these derivatives[3].
Fig 2: Pharmacological signaling pathway of N-propyl phenothiazines via D2 receptor antagonism.
References
-
A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods - Journal of Medicinal and Medical Chemistry. Available at: [Link]
-
Microwaves asssited N-alkylation of phenothiazine - ResearchGate. Available at: [Link]
-
Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity - ACG Publications. Available at: [Link]
-
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC (NIH). Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine by Recrystallization
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine via recrystallization. It is designed for researchers, scientists, and professionals in drug development who may encounter specific challenges during this purification process.
Introduction to Recrystallization of Sulfonylated Phenothiazines
Recrystallization is a fundamental technique for purifying solid organic compounds.[] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine, a compound with a rigid, largely nonpolar structure, selecting the appropriate solvent and controlling the cooling process are critical for achieving high purity and yield. This guide addresses common pitfalls and provides systematic solutions.
Frequently Asked Questions & Troubleshooting Guide
Q1: How do I select the optimal solvent for recrystallizing 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine?
A1: The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
Causality: The phenothiazine core is largely nonpolar, while the sulfonyl group introduces polarity. This dual nature requires careful solvent selection.
-
Good starting points: Alcohols (ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate) are often effective.[2][3] Ethanol, in particular, is frequently used for crystallizing phenothiazine derivatives.[2][3]
-
Mixed solvent systems: If a single solvent proves inadequate, a mixed-solvent system (e.g., ethanol-water, ethyl acetate-hexane) can be highly effective.[4] The "good" solvent dissolves the compound readily, while the "poor" solvent (antisolvent) is added to the hot solution until turbidity appears, which is then cleared by adding a small amount of the "good" solvent before cooling.
Experimental Protocol: Solvent Screening
-
Place approximately 20-30 mg of the crude 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a candidate solvent to each tube at room temperature. Observe solubility. An ideal solvent will not dissolve the compound at this stage.
-
Heat the test tubes in a water or sand bath. Gradually add more solvent in small increments until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.
| Solvent System | Suitability for Sulfonylated Phenothiazines | Rationale & Key Considerations |
| Ethanol | High | Often provides a good balance of solubility at high and low temperatures for phenothiazine derivatives.[2][3] |
| Isopropanol | High | Similar to ethanol, can be a very effective single solvent. |
| Ethyl Acetate | Moderate to High | Good dissolving power when hot; often used in chromatography for these compounds, indicating appropriate polarity.[5] |
| Acetone | Moderate | High volatility can be a drawback, potentially causing premature crystallization around the flask opening. |
| Ethanol/Water | High | A versatile mixed system. Water acts as an antisolvent, reducing the compound's solubility upon cooling.[4] |
| Ethyl Acetate/Hexane | High | Excellent for compounds that are too soluble in pure ethyl acetate. Hexane reduces the overall polarity of the solvent mixture. |
| Benzene | Low | While some phenothiazines can be crystallized from benzene, it is generally avoided due to toxicity.[3] |
Q2: My compound has "oiled out" instead of forming crystals. What is happening and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[4] This is common if the solution is cooled too quickly or if the melting point of the impure solid is lower than the boiling point of the solvent.[4] The resulting oil is often an impure amorphous solid upon cooling.
Solutions:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point.[4][6]
-
Slow Down Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.[4]
-
Change Solvents: The chosen solvent may be too nonpolar. Try a more polar solvent or adjust the ratio in your mixed-solvent system.[4]
Q3: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?
A3: This is a common problem that typically indicates one of two situations: the solution is not sufficiently saturated, or it is supersaturated but lacks a nucleation point for crystal growth.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide a surface for nucleation.[4]
-
Seed Crystals: If available, add a tiny crystal of pure 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine to the cooled solution. This provides a template for crystal growth.[4]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[6][7] Gently heat the solution and boil off some of the solvent (e.g., 20-30% of the volume) to increase the concentration. Then, attempt to cool and crystallize again.[6]
-
Add an Antisolvent: If using a single-solvent system, you can cautiously add a "poor" solvent (an antisolvent) dropwise to the cooled solution until it becomes slightly turbid, then add a drop of the original solvent to clarify before allowing it to stand.
Q4: My recovery yield is very low. How can I improve it?
A4: Low yield is most often caused by using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[4][6]
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. This is the most critical factor for maximizing yield.[4]
-
Ensure Complete Cooling: Cool the solution in an ice-water bath for at least 30 minutes after it has reached room temperature to maximize precipitation.
-
Recover from Mother Liquor: If you suspect significant product loss, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Avoid Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[4]
Q5: The recrystallized product is still impure. What are the next steps?
A5: If a single recrystallization is insufficient, several options are available. The impurity profile of phenothiazine synthesis can include unreacted starting materials or byproducts from side reactions.[8]
Solutions:
-
Second Recrystallization: A second recrystallization, perhaps using a different solvent system, can often remove residual impurities.
-
Activated Charcoal: If the impurity is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities. Use sparingly, as it can also adsorb the desired product.
-
Column Chromatography: For persistent impurities, purification by column chromatography is a highly effective alternative.[5][9][10] A silica gel column with an eluent system like ethyl acetate/petroleum ether or ethyl acetate/hexane is often suitable for phenothiazine derivatives.[5]
Recrystallization Workflow & Troubleshooting Logic
Caption: Troubleshooting workflow for recrystallization.
References
- Downing, J. R. (1959). Purification of phenothiazine. U.S. Patent No. 2,887,482.
-
Abdel-Wahab, B. F., et al. (2023). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. PLoS ONE, 18(3), e0282270. Retrieved from [Link]
-
Goyal, A., & Kumar, S. (2014). Synthesis of bioactive chlorinated 10H-phenothiazines, sulfones, ribofuranosides and their antimicrobial activity. Indian Journal of Pharmaceutical Sciences, 76(5), 444–451. Retrieved from [Link]
-
Wang, L., et al. (2020). Self-catalytic photochemical sulfonylation of phenothiazines. Green Chemistry, 22(18), 5985-5990. Retrieved from [Link]
- Vaughan, L. G., & Kramer, D. N. (1968). Purification of phenothiazine. U.S. Patent No. 3,381,007.
-
Dixit, R., et al. (2011). Synthesis of 10H-Phenothiazines, their Sulfones and Ribofuranosides as Potential Chemotherapeutic Agents. Jordan Journal of Chemistry, 6(3), 265-275. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
Sources
- 2. Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. US2887482A - Purification of phenothiazine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 10-METHYLPHENOTHIAZINE synthesis - chemicalbook [chemicalbook.com]
stability of N-tosylphenothiazine under basic conditions
Technical Support Center: Stability and Deprotection of N-Tosylphenothiazine Under Basic Conditions
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with phenothiazine scaffolds. Here, we address the mechanistic behavior, stability limitations, and troubleshooting strategies for handling N-tosylphenothiazine in basic media.
Knowledge Base: The Causality of N-Tosyl Stability
Why is N-Tosylphenothiazine so stable under basic conditions? The p-toluenesulfonyl (tosyl or Ts) group is universally recognized as one of the most robust protecting groups for secondary amines[1]. In the specific case of N-tosylphenothiazine, the stability is exponentially reinforced by the electronic environment of the phenothiazine core.
The lone pair of electrons on the phenothiazine nitrogen is highly delocalized into both the flanking electron-rich aromatic rings and the strongly electron-withdrawing sulfonyl (
Quick Reference Data: Stability Profile
Use the following table to determine if your planned reaction conditions will preserve or cleave the N-tosyl group on your phenothiazine substrate.
Table 1: Stability of N-Tosylphenothiazine Under Common Basic Conditions
| Base / Reagent | Solvent System | Temperature | Stability Status | Recommended Action |
| Triethylamine ( | DCM, THF, DMF | 0 °C to Reflux | Highly Stable | Safe for general use and mild couplings. |
| Potassium Carbonate ( | DMF, Acetone | Up to 100 °C | Stable | Safe for alkylations and Suzuki couplings. |
| Cesium Carbonate ( | THF / Methanol | Room Temp | Stable | Safe for mild deprotonations[3]. |
| Sodium Hydroxide ( | Water / THF | Room Temp | Stable | Safe for orthogonal ester saponification. |
| Potassium Hydroxide ( | Ethylene Glycol | > 150 °C (Reflux) | Labile (Cleavage) | Use only for forced basic deprotection. |
| Sodium Naphthalenide | THF | -60 °C to 0 °C | Labile (Cleavage) | Preferred reductive deprotection method[2]. |
Reaction Workflow & Decision Tree
Decision tree for N-tosylphenothiazine stability and deprotection under various basic conditions.
Troubleshooting Guide
Problem 1: Unintentional Detosylation During Cross-Coupling
-
Symptom: LC-MS analysis of your Buchwald-Hartwig or Suzuki coupling mixture shows a major mass peak corresponding to free phenothiazine instead of the desired N-tosyl coupled product.
-
Root Cause: While N-tosyl is stable to mild bases, the use of strong alkoxide bases (e.g.,
, ) at elevated temperatures (>100 °C) can promote direct nucleophilic attack on the sulfur atom, leading to premature bond cleavage[1]. -
Solution: Switch to a milder, non-nucleophilic base such as
or . If strong bases are unavoidable for the catalytic cycle, lower the reaction temperature or consider an orthogonal protecting group strategy (e.g., Boc, though be mindful of its acid lability)[1].
Problem 2: Incomplete Deprotection Under Basic Hydrolysis
-
Symptom: Starting material remains unreacted even after 24 hours of refluxing in aqueous
or . -
Root Cause: The steric bulk of the phenothiazine core combined with the electronic stability of the sulfonamide bond creates a high activation energy barrier that standard aqueous basic conditions cannot overcome[3].
-
Solution: Transition to a high-boiling solvent (e.g., ethylene glycol) to increase the reflux temperature to >150 °C, or abandon hydrolytic cleavage entirely in favor of reductive cleavage[1].
Standard Operating Procedure (SOP): Deprotection
Because harsh basic hydrolysis often leads to incomplete conversion or thermal degradation of the electron-rich phenothiazine core, reductive cleavage via single-electron transfer (SET) is the field-proven standard for removing stubborn N-tosyl groups. It provides a rapid, room-temperature alternative that cleanly breaks the
Protocol: Reductive Cleavage using Sodium Naphthalenide This protocol is a self-validating system; the visual color changes inherently confirm the generation and consumption of the active radical species.
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve naphthalene (1.2 equiv) in anhydrous THF. Add freshly cut sodium metal (1.2 equiv) and stir vigorously at room temperature for 2 hours until the solution turns a deep, dark green. This color change visually validates the formation of the sodium naphthalenide radical anion[2].
-
Substrate Addition: In a separate flame-dried flask, dissolve N-tosylphenothiazine (1.0 equiv) in anhydrous THF and cool to -60 °C using a dry ice/acetone bath.
-
Reaction Initiation: Dropwise add the dark green sodium naphthalenide solution to the substrate via syringe. The persistence of a slight green tint in the reaction mixture indicates that a sufficient excess of the reducing agent has been reached.
-
Monitoring: Stir for 30-60 minutes at -60 °C. Monitor by TLC (Hexanes/EtOAc). The disappearance of the UV-active starting material and the appearance of a lower-Rf spot (free phenothiazine) validates the cleavage.
-
Quenching & Workup: Quench the reaction at -60 °C by slowly adding saturated aqueous
. Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via silica gel flash column chromatography to separate the free phenothiazine from naphthalene and sulfinic acid byproducts.
Frequently Asked Questions (FAQs)
Q: Can I perform a saponification of an ester on my molecule without losing the N-tosyl group on the phenothiazine?
A: Yes. Standard saponification conditions (e.g.,
Q: Why is my reaction mixture turning dark brown/black during harsh basic deprotection? A: Free phenothiazine is highly electron-rich and extremely susceptible to air oxidation. When exposed to oxygen at elevated temperatures, it forms highly colored radical cations. To prevent this, always rigorously degas your solvents (e.g., via freeze-pump-thaw) and perform the deprotection under a strict inert argon or nitrogen atmosphere.
References
-
[2] Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I - Florida International University (FIU). Available at: [Link]
Sources
Technical Support Center: Optimizing Solvent & Base Selection for N-Tosylphenothiazine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and physical hurdles associated with the N-tosylation of phenothiazine.
Overview: The Mechanistic Challenge
Phenothiazine is a notoriously difficult scaffold to functionalize at the nitrogen center. The secondary amine is sterically hindered by the rigid "butterfly" conformation of the two flanking aromatic rings. More importantly, the nitrogen's lone pair is highly delocalized into the aromatic
Mechanistic logic of phenothiazine N-tosylation via strong base deprotonation.
Frequently Asked Questions (Troubleshooting)
Q1: Why is my N-tosylation yielding <20% conversion when using Dichloromethane (DCM) and Triethylamine (TEA)?
A: The failure lies in the thermodynamics of the acid-base reaction. Triethylamine (
Q2: When using NaH, how do I choose between N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF)? A: The choice between DMF and THF depends on your priority regarding reaction kinetics versus ease of workup:
-
DMF (High Dielectric Constant,
): Excellent for solvating the sodium cation, leaving a "naked," highly reactive phenothiazine anion. This leads to rapid reaction times. However, DMF is notoriously difficult to remove during workup and requires extensive aqueous washing. -
THF (Moderate Dielectric Constant,
): Results in slower reaction kinetics due to tighter ion pairing between the sodium cation and the phenothiazine anion. However, THF is easily removed via rotary evaporation, significantly simplifying downstream purification.
Q3: I am observing significant degradation and dark byproducts when using DMF at elevated temperatures. What is causing this?
A: Phenothiazine is highly prone to oxidation, forming phenothiazine radicals and sulfoxides when heated in the presence of atmospheric oxygen or trace impurities in DMF (such as dimethylamine resulting from thermal degradation of the solvent).
Solution: Ensure the reaction is conducted strictly under an inert atmosphere (Nitrogen or Argon). Perform the deprotonation at
Q4: Can I use Pyridine instead of the moisture-sensitive NaH/DMF system? A: Yes. Pyridine can act as both the solvent and the base. While it cannot fully deprotonate phenothiazine, it reacts with TsCl to form a highly electrophilic N-tosylpyridinium intermediate. This activated species can be successfully attacked by the neutral phenothiazine core 3[3]. This method is slower and often requires 4-Dimethylaminopyridine (DMAP) as a catalyst, but it is highly robust.
Quantitative Comparison of Solvent/Base Systems
| Solvent | Base System | Temperature | Avg. Reaction Time | Expected Yield | Workup Difficulty | Key Advantage |
| DMF | NaH (1.5 eq) | 4 - 6 hours | 85 - 95% | High (Requires extensive aqueous washes) | Fastest kinetics, highest conversion rate. | |
| THF | NaH (1.5 eq) | RT | 12 - 24 hours | 70 - 85% | Low (Easily removed via rotary evaporation) | Simplified downstream purification. |
| Pyridine | Pyridine / DMAP | 12 - 24 hours | 65 - 80% | Moderate (Requires acidic washes) | Avoids dangerous/moisture-sensitive NaH. | |
| DCM | Triethylamine | RT | > 48 hours | < 20% | Low | Not recommended due to thermodynamic failure. |
Experimental Workflows & Protocols
Troubleshooting workflow for selecting optimal solvent and base in N-tosylation.
Protocol A: High-Yield Synthesis via NaH in DMF (Recommended for Scale-up)
This protocol utilizes the kinetic advantages of a polar aprotic solvent to maximize yield.
-
Preparation: Flame-dry a 2-neck round-bottom flask and purge continuously with Argon.
-
Deprotonation: Dissolve 1.0 eq of phenothiazine in anhydrous DMF (0.2 M concentration). Cool the flask to
using an ice bath. Slowly add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions to prevent thermal runaway. -
Self-Validation Checkpoint: Observe the reaction. The formation of the phenothiazine anion is validated by the cessation of
gas bubbling and a distinct color shift to a deep orange/red. If the solution remains pale, the NaH has likely degraded to NaOH; halt the protocol and source fresh reagents. -
Tosylation: Dissolve 1.2 eq of p-toluenesulfonyl chloride (TsCl) in a minimum amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at
over 15 minutes. -
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor completion via TLC (Hexane:EtOAc 8:2).
-
Quench & Workup: Cool the flask back to
and quench carefully with cold distilled water. Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers extensively with water ( ) and brine to pull the DMF into the aqueous phase. -
Purification: Dry over anhydrous
, filter, concentrate in vacuo, and recrystallize from hot ethanol.
Protocol B: Mild Synthesis via Pyridine/DMAP (Moisture-Tolerant Route)
This protocol is ideal if anhydrous conditions cannot be strictly maintained or if NaH is unavailable.
-
Preparation: In a round-bottom flask, dissolve 1.0 eq of phenothiazine in anhydrous Pyridine (0.5 M concentration).
-
Activation: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) followed by 1.5 eq of TsCl.
-
Propagation: Stir the mixture at room temperature for 12-24 hours.
-
Self-Validation Checkpoint: Pyridine acts as an acid scavenger. The formation of pyridinium hydrochloride salts (appearing as a fine white precipitate) during the reaction is a physical indicator that the tosylation is successfully proceeding.
-
Workup: Dilute the reaction mixture with Dichloromethane (DCM). Wash sequentially with cold 1M HCl (
) to protonate and remove the excess pyridine into the aqueous layer. Follow with a saturated wash and a brine wash. -
Purification: Dry the organic layer over
, concentrate, and purify via flash column chromatography or recrystallization.
References
-
Emerging Trends in Phenothiazine Embedded Macrocycles Source: ResearchGate URL:[2]
-
PEGylation of phenothiazine – A synthetic route towards potent anticancer drugs Source: National Institutes of Health (PMC) URL:[1]
-
Synthesis and antimicrobial study of 6-phenothiazin-10-yl-benzo[de]isoquinoline-1,3-dione derivatives Source: BIO Web of Conferences URL:[3]
Sources
separation of N-tosylphenothiazine from starting materials via TLC
Ticket System: Active Subject: Troubleshooting TLC Separation of N-Tosylphenothiazine from Starting Materials Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction: The Separation Challenge
You are attempting to separate N-tosylphenothiazine (Product) from Phenothiazine (Starting Material 1) and
This reaction is a classic
This guide provides a self-validating workflow to resolve these issues.
Module 1: Method Development (Standard Protocols)
Ticket #001: "What is the best solvent system to start with?"
Diagnosis: You need a baseline separation method.[1] Resolution: Do not start with high polarity. Both the starting amine and the sulfonamide product are lipophilic.
Protocol:
-
Standard System: Prepare Hexane:Ethyl Acetate (9:1 v/v) .
-
Alternative System: If
values are , increase polarity to 8:2 . -
The "Selectivity" Switch: If separation is poor (spots overlap), switch the non-polar component to Toluene or Dichloromethane (DCM) . Toluene interacts via
- stacking with the phenothiazine rings, often differentiating the electron-rich starting material from the electron-withdrawn product.
Expected
| Compound | Polarity Characteristics | Approx.[1][2][3][4] | Visualization |
| TsCl | Reactive sulfonyl chloride. Hydrolyzes to TsOH on silica. | High (if intact) or Baseline (if hydrolyzed) | UV (Weak) |
| N-Tosylphenothiazine | Non-polar, no H-bond donor. | 0.40 – 0.60 | UV (Strong), Fluorescence |
| Phenothiazine | Secondary amine (weak H-bond donor). | 0.30 – 0.50 | UV (Strong), Oxidizes Pink/Green |
| TsOH | Byproduct (Tosic acid). Very polar. | 0.00 (Baseline) | UV |
Senior Scientist Note: In 9:1 Hex:EtOAc, the
-tosyl product usually runs higher than the free amine because the sulfonamide group caps the N-H polarity, and the bulky tosyl group prevents tight binding to silica pores.
Module 2: Troubleshooting Logic (The "Help" Desk)
Ticket #002: "My Product and Starting Material are Co-eluting."
Diagnosis: The polarity difference between the secondary amine (Phenothiazine) and the sulfonamide (Product) is insufficient in your current solvent.
Troubleshooting Workflow:
Figure 1: Decision tree for resolving co-elution of phenothiazine derivatives.
Detailed Fixes:
-
The Toluene Trick: Replace Hexane with Toluene. The aromatic solvent interacts differently with the electron-rich phenothiazine vs. the electron-deficient
-tosyl derivative. -
The Base Modifier: Phenothiazine is a secondary amine. On acidic silica, it may protonate slightly, causing "tailing" (streaking) that obscures the product. Add 0.5% - 1% Triethylamine (TEA) to your solvent system to sharpen the amine spot.
Ticket #003: "I see extra spots that change color over time."
Diagnosis: Oxidative instability of Phenothiazine. Mechanism: Phenothiazine is easily oxidized to a radical cation (colored) or phenothiazine-5-oxide (sulfoxide).
Identification Guide:
-
Spot A (Pink/Red/Green): This is unreacted Phenothiazine oxidizing on the silica plate due to air exposure.
-
Spot B (Lower
than SM): This is likely Phenothiazine-5-oxide (a common impurity). -
Spot C (Baseline): Tosic acid (TsOH) from the hydrolysis of excess TsCl.
Corrective Action:
-
Perform TLC analysis immediately after spotting.
-
Store the starting material under inert atmosphere (
or Ar). -
Validation: Co-spot with authentic Phenothiazine. If the "ghost spot" aligns with the starting material and turns pink after a few minutes, it is not a new byproduct; it is just the starting material decomposing on the plate.
Module 3: Visualization & Detection
Ticket #004: "How do I visualize the spots? Iodine or UV?"
Recommendation: UV (254 nm) is mandatory. Chemical stains are secondary.
Visualization Protocol:
-
Primary (UV 254 nm): Both the phenothiazine core and the tosyl group absorb strongly. The product will appear as a dark spot on a green fluorescent background.
-
Secondary (UV 365 nm): Many phenothiazine derivatives fluoresce. Check for blue/green fluorescence.
-
Tertiary (Iodine Chamber):
-
Place the dried plate in an iodine chamber.
-
Phenothiazine: Absorbs iodine rapidly (Dark Brown).
-
N-Tosylphenothiazine: Absorbs iodine slowly (Light Yellow/Brown).
-
Note: This differential absorption rate helps distinguish the two if
values are close.
-
Module 4: Scalability (TLC to Column)
Transitioning to Flash Chromatography: TLC is a simulation of the column. To scale up:
-
Calculate CV (Column Volumes):
.-
Target an
of 0.25 to 0.35 for the product to ensure separation on a column.
-
-
Loading: Dissolve the crude mixture in a minimum amount of DCM (not EtOAc, as it is too polar for loading).
-
Gradient:
-
Start: 100% Hexane (to elute unreacted TsCl if present).
-
Ramp: 0%
10% EtOAc in Hexane over 10 CVs. -
Elution Order: TsCl
N-Tosylphenothiazine Phenothiazine.
-
Summary of Experimental Parameters
| Parameter | Recommendation | Reason |
| Stationary Phase | Silica Gel 60 | Standard; effective for aromatics. |
| Mobile Phase A | Hexane:EtOAc (9:1) | General starting point.[4] |
| Mobile Phase B | Toluene:EtOAc (95:5) | Improves selectivity via |
| Modifier | 1% Triethylamine | Prevents amine tailing (optional). |
| Detection | UV 254 nm | High sensitivity for conjugated systems. |
References
-
Synthesis of Phenothiazine Analogues: Siddalingamurthy, E., et al. "Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential."[5][6] Scholars Research Library, 2014. (General synthesis context).
-
TLC of Phenothiazines: Mellinger, T. J., & Keeler, C. E.[2][3] "Chromatography and electrophoresis of phenothiazine drugs." Journal of Pharmaceutical Sciences, 1962. (Foundational work on phenothiazine mobility).
-
N-Arylation/Alkylation Protocols: Ma, J., et al. "Facile synthesis of N-aryl phenothiazines." Royal Society of Chemistry (RSC) Advances, 2022. (Modern purification protocols for N-substituted phenothiazines).
-
Silica Gel Interactions: Thangadurai, S., et al. "Thin layer chromatographic separation and identification of certain phenothiazines." Analytical Chemistry: An Indian Journal, 2013.[3] (Specifics on solvent systems and
values).
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine, a key intermediate in the synthesis of various biologically active compounds. As researchers and professionals in drug development, precise structural characterization is paramount. This document moves beyond a simple recitation of spectral data, offering a comparative analysis against the parent 10H-phenothiazine scaffold to illuminate the profound structural and electronic influence of the N-tosyl substituent. The principles and experimental methodologies detailed herein serve as a robust framework for the characterization of related N-substituted phenothiazine derivatives.
The Structural Imperative: Why ¹H NMR is Critical
The transformation of 10H-phenothiazine to its N-tosylated derivative is a common strategy to modify its chemical properties or to serve as a protecting group. This substitution fundamentally alters the molecule's electronic landscape and conformation. ¹H NMR spectroscopy is an indispensable tool for unequivocally verifying this transformation. It provides precise information on the number of distinct protons, their chemical environment, and their spatial relationships through spin-spin coupling, offering a detailed fingerprint of the molecular structure.
Molecular Architecture and Proton Environments
To interpret the spectrum, one must first understand the distinct proton environments within the molecule. The structure of 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine contains two key regions: the phenothiazine core and the N-linked (4-methylphenyl)sulfonyl (tosyl) group. Due to the plane of symmetry bisecting the sulfur and nitrogen atoms, the protons on either side of the phenothiazine ring are chemically equivalent.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Define nodes for atoms N [label="N", pos="0,0!", fontsize=12, fontcolor="#EA4335"]; S [label="S", pos="0,2.5!", fontsize=12, fontcolor="#FBBC05"]; C1 [label="C", pos="-1.2,0.5!"]; C2 [label="C", pos="-2.2,0!"]; C3 [label="C", pos="-3.2,0.5!"]; C4 [label="C", pos="-3.2,1.5!"]; C5 [label="C", pos="-2.2,2!"]; C6 [label="C", pos="-1.2,1.5!"]; C7 [label="C", pos="1.2,0.5!"]; C8 [label="C", pos="2.2,0!"]; C9 [label="C", pos="3.2,0.5!"]; C10 [label="C", pos="3.2,1.5!"]; C11 [label="C", pos="2.2,2!"]; C12 [label="C", pos="1.2,1.5!"];
// Define nodes for protons on phenothiazine
H1 [label=
// Define nodes for tosyl group
S_tosyl [label="S", pos="0,-1.5!", fontsize=12, fontcolor="#FBBC05"];
O1_tosyl [label="O", pos="-0.8,-2.2!"];
O2_tosyl [label="O", pos="0.8,-2.2!"];
C_tosyl_1 [label="C", pos="0,-2.9!"];
C_tosyl_2 [label="C", pos="-1.0,-3.5!"];
C_tosyl_3 [label="C", pos="-1.0,-4.5!"];
C_tosyl_4 [label="C", pos="0,-5.1!"];
C_tosyl_5 [label="C", pos="1.0,-4.5!"];
C_tosyl_6 [label="C", pos="1.0,-3.5!"];
C_methyl [label=
// Define nodes for protons on tosyl group
H_e [label=
// Define edges for bonds N -- C1; N -- C7; S -- C6; S -- C12; C1 -- C2; C1 -- C6; C2 -- C3; C2 -- H1; C3 -- C4; C3 -- H2; C4 -- C5; C4 -- H3; C5 -- C6; C5 -- H4; C7 -- C8; C7 -- C12; C8 -- C9; C8 -- H5; C9 -- C10; C9 -- H6; C10 -- C11; C10 -- H7; C11 -- C12; C11 -- H8;
// Tosyl group bonds N -- S_tosyl; S_tosyl -- O1_tosyl [style=dashed]; S_tosyl -- O2_tosyl [style=dashed]; S_tosyl -- C_tosyl_1; C_tosyl_1 -- C_tosyl_2; C_tosyl_1 -- C_tosyl_6; C_tosyl_2 -- C_tosyl_3; C_tosyl_2 -- H_e; C_tosyl_3 -- C_tosyl_4; C_tosyl_3 -- H_f; C_tosyl_4 -- C_tosyl_5; C_tosyl_4 -- C_methyl; C_tosyl_5 -- C_tosyl_6; C_tosyl_5 -- H_g; C_tosyl_6 -- H_h;
// Labels for proton equivalency label_a [label="Ha ≡ Ha'"]; label_b [label="Hb ≡ Hb'"]; label_c [label="Hc ≡ Hc'"]; label_d [label="Hd ≡ Hd'"]; label_e [label="He ≡ Hh"]; label_f [label="Hf ≡ Hg"]; }
Comparative Analysis: 10H-Phenothiazine vs. 10-Tosyl-10H-phenothiazine
The most instructive method to analyze the spectrum of the title compound is to compare it with its precursor, 10H-phenothiazine. This comparison highlights the significant electronic and structural perturbations induced by the N-tosyl group.
Baseline Spectrum: 10H-Phenothiazine
The parent 10H-phenothiazine is a folded, "butterfly-shaped" molecule with a plane of symmetry. Its ¹H NMR spectrum is characterized by a broad singlet for the N-H proton and a complex multiplet system for the eight aromatic protons.
| Proton Label | Chemical Shift (δ, ppm) (CDCl₃) | Multiplicity | Integration |
| N-H | ~6.5 - 8.3 (Broad s) | Broad Singlet | 1H |
| Aromatic H | ~6.7 - 7.0 | Multiplet | 8H |
| Table 1: Typical ¹H NMR Data for 10H-Phenothiazine. Note: The exact chemical shift of the N-H proton is highly dependent on solvent and concentration.[1][2] |
The key takeaways from the baseline spectrum are the presence of the labile N-H proton and the relatively upfield position (shielded) of the aromatic protons.
The Influence of N-Tosylation: A Story of Deshielding
Attaching the (4-methylphenyl)sulfonyl group to the nitrogen atom at position 10 instigates three primary effects that dramatically alter the ¹H NMR spectrum:
-
Removal of the N-H Signal: The most obvious change is the disappearance of the broad N-H singlet upon substitution.
-
Strong Inductive Deshielding: The sulfonyl group (-SO₂) is powerfully electron-withdrawing.[3] This inductive effect pulls electron density away from the phenothiazine ring system through the nitrogen atom. As a result, all eight aromatic protons on the phenothiazine core are shifted significantly downfield (to a higher ppm value) because they are less shielded from the external magnetic field.
-
Introduction of New Signals: The tosyl group itself introduces its own set of characteristic proton signals: two aromatic doublets and a methyl singlet.
Predicted ¹H NMR Spectrum of 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine
Synthesizing data from analogous structures and applying the principles of substituent effects allows for a robust prediction of the ¹H NMR spectrum. The aromatic region becomes more resolved and shifts downfield, while new signals from the tosyl moiety appear.
| Proton Label(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Tosyl Group | ||||
| HMe | ~2.40 | Singlet (s) | 3H | Methyl group on the tosyl ring. |
| Hf, Hg | ~7.30 | Doublet (d) | 2H | Aromatic protons meta to the -SO₂ group. |
| He, Hh | ~7.75 | Doublet (d) | 2H | Aromatic protons ortho to the -SO₂ group, deshielded by proximity to the sulfonyl. |
| Phenothiazine Core | ||||
| Ha, Ha' | ~7.60 | Multiplet | 2H | Protons adjacent to sulfur, significantly deshielded. |
| Hb, Hb' | ~7.45 | Multiplet | 2H | Aromatic protons. |
| Hc, Hc' | ~7.35 | Multiplet | 2H | Aromatic protons. |
| Hd, Hd' | ~7.85 | Multiplet | 2H | Protons adjacent to nitrogen, most strongly deshielded by the N-sulfonyl group. |
| Table 2: Predicted ¹H NMR Data for 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine. |
This predicted data provides a clear set of benchmarks for experimental verification. The downfield shift of all phenothiazine protons, especially Hd, and the appearance of the three signals for the tosyl group are the definitive fingerprints of successful N-tosylation.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum of the title compound.
1. Sample Preparation: a. Accurately weigh 5-10 mg of 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is often a good first choice for its ability to dissolve a wide range of organic compounds. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm. d. Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. d. Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in positive, absorptive mode. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. d. Integrate all peaks to determine the relative number of protons for each signal. e. Analyze the multiplicity (splitting patterns) of each signal to deduce proton-proton coupling.
Data Interpretation Workflow
The logical process of moving from a raw spectrum to a confirmed structure can be visualized as a systematic workflow. This ensures that all pieces of spectral evidence are considered in a self-validating manner.
dot digraph "NMR_Workflow" { graph [fontname="Helvetica", fontsize=10, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes A [label="Acquire Spectrum\n(FID Data)"]; B [label="Process Data\n(Fourier Transform, Phasing, Baseline Correction)"]; C [label="Calibrate Spectrum\n(Reference to TMS at 0.00 ppm)"]; D [label="Identify Solvent & Impurity Peaks"]; E [label="Analyze Chemical Shifts (δ)\n- Identify functional group regions\n- Aromatic vs. Aliphatic"]; F [label="Analyze Integration\n- Determine relative proton ratios"]; G [label="Analyze Multiplicity (Splitting)\n- Apply n+1 rule\n- Determine neighboring protons"]; H [label="Assign Signals to Protons\n- Correlate Shift, Integration, & Multiplicity"]; I [label="Compare with Predicted Spectrum & Alternatives"]; J [label="Confirm Structure of\n10-Tosyl-10H-phenothiazine"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="Correlate"]; F -> G [label="Correlate"]; G -> H [label="Synthesize"]; H -> I; I -> J [color="#34A853", penwidth=2]; }
Conclusion
The ¹H NMR analysis of 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine is a clear example of how spectroscopy provides definitive structural proof. The key diagnostic features confirming the structure are:
-
The absence of the broad N-H proton signal characteristic of the 10H-phenothiazine starting material.
-
The presence of three distinct signals corresponding to the N-tosyl group: a singlet around 2.4 ppm (3H), and two doublets in the aromatic region between 7.3 and 7.8 ppm (2H each).
-
A notable downfield shift of the entire phenothiazine aromatic proton system compared to the parent compound, with the protons adjacent to the nitrogen atom showing the most significant deshielding.
By comparing the experimental spectrum to that of the starting material and understanding the predictable electronic effects of the N-sulfonyl group, researchers can confidently verify the identity and purity of their target compound, ensuring the integrity of subsequent research and development efforts.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature. Retrieved from [Link]
-
SpectraBase. (n.d.). 10H-phenothiazine, 1,2,3,4,6,7,8,9-octafluoro-10-phenyl- - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Goyal, A., et al. (2022). Synthesis of bioactive chlorinated 10H-phenothiazines, sulfones, ribofuranosides and their antimicrobial activity. Indian Journal of Chemistry, 61B(8), 842-849.
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S3 . 1 H NMR (300 MHz) spectrum of 10-ethyl-phenothiazine ( 2c ). Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). Retrieved from [Link]
-
Organic Spectroscopy International. (2017, May 17). Various entries. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 10H-phenothiazine-10-carboxamide, N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. 500 MHz 1 H NMR spectrum of N-methylphenothiazine (2) in CDCl 3. Retrieved from [Link]
- Abraham, R. J., et al. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(7), 679-88.
-
Reddit. (2024, July 12). wanted to share my 1H-NMR of p-Tosylamide i synthesized recently. r/chemistry. Retrieved from [Link]
- Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Nigerian Research Journal of Chemical Sciences, 10(1).
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
- Abraham, R. J., et al. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-500.
- Sayo, H., & Masui, M. (1985). Side-chain effects on phenothiazine cation radical reactions. Chemical & Pharmaceutical Bulletin, 33(4), 1565-1571.
Sources
Structural Elucidation of N-Tosylphenothiazine: A Comparative Guide to EI-MS vs. ESI-MS/MS Fragmentation Strategies
N-tosylphenothiazine (10-tosyl-10H-phenothiazine) is a critical intermediate and protected scaffold in the development of pharmacologically active phenothiazine derivatives[1]. The presence of the bulky, electron-withdrawing tosyl (p-toluenesulfonyl) group on the heterocyclic nitrogen significantly alters the molecule's ionization efficiency and fragmentation dynamics compared to unsubstituted phenothiazines[2].
This guide objectively compares the analytical performance of Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the structural elucidation of N-tosylphenothiazine, providing mechanistic causality, quantitative data, and self-validating experimental protocols.
Mechanistic Causality: The Chemistry of Fragmentation
To optimize MS parameters, one must understand the causality behind the fragmentation of N-tosylphenothiazine. The fragmentation is governed by three primary structural features:
-
N-S Bond Lability : The sulfonamide N-S bond is highly polarized and represents the weakest link in the molecule[3]. Under both electron impact and collisional activation, heterolytic or homolytic cleavage of this bond dominates the spectrum, yielding the tosyl cation (m/z 155) and the phenothiazine core (m/z 198/199)[4].
-
Charge Retention Dynamics : In ESI-MS/MS (positive mode), protonation typically occurs at the sulfonyl oxygen or the phenothiazine nitrogen. Charge-directed cleavage leads to a competition between the formation of the tosyl cation (m/z 155) and the protonated phenothiazine core (m/z 199) via hydrogen rearrangement[4].
-
Tropylium Ion Formation : The tosyl cation is highly unstable in the gas phase and rapidly extrudes neutral sulfur dioxide (SO₂, 64 Da) to form the highly stable, resonance-stabilized tropylium/tolyl cation (m/z 91)[3].
Objective Performance Comparison: EI-MS vs. ESI-MS/MS
Selecting the correct ionization technique depends on the analytical goal: identifying the intact molecule vs. confirming the structural sub-units.
| Feature | EI-MS (70 eV) | ESI-MS/MS (CID) | Analytical Advantage |
| Ionization Energy | Hard (~70 eV) | Soft (<5 eV at source) | ESI preserves the molecular ion; EI provides extensive structural fingerprints. |
| Molecular Ion Species | Radical Cation (M⁺•, m/z 353) | Protonated ([M+H]⁺, m/z 354) | ESI allows for high-resolution accurate mass (HRMS) confirmation of the parent drug. |
| Base Peak | m/z 155 (Tosyl Cation) | m/z 199 (Phenothiazine Core) | EI favors direct homolytic cleavage; ESI-CID favors rearrangement to the stable heterocyclic core. |
| Sensitivity | Nanogram (ng) range | Picogram (pg) range | ESI-MS/MS is vastly superior for trace-level pharmacokinetic quantification. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate System Suitability Tests (SST), blanks, and internal standards to guarantee that the resulting spectra are artifacts of the molecule, not the instrument.
Protocol A: LC-ESI-MS/MS (Soft Ionization & CID)
Purpose: High-sensitivity quantification and targeted structural confirmation.
-
System Suitability Test (SST): Infuse a standard tuning mix (e.g., Reserpine, m/z 609.28) to verify mass accuracy (<5 ppm error) and quadrupole resolution (0.7 Da FWHM) before the run.
-
Blank Validation: Inject a matrix blank (50:50 Methanol:Water with 0.1% Formic Acid) to establish baseline noise and verify zero carryover at the target retention time.
-
Sample Preparation: Dilute N-tosylphenothiazine to 100 ng/mL in the mobile phase. Spike with 10 ng/mL of Promethazine-d3 (Internal Standard) to normalize ionization suppression.
-
Acquisition: Operate in Positive Ion Mode (+ESI). Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.
-
CID Fragmentation: Isolate the[M+H]⁺ precursor (m/z 354.06) in Q1. Apply a Collision Energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas in Q2. Scan product ions in Q3 (m/z 50–400).
Protocol B: GC-EI-MS (Hard Ionization)
Purpose: Library matching and deep structural fingerprinting.
-
System Suitability Test (SST): Perform an autotune using Perfluorotributylamine (PFTBA). Validate that the m/z 69, 219, and 502 peaks exhibit correct relative abundances (100%, >35%, >1%), ensuring the electron multiplier and ion source are clean.
-
Sample Preparation: Dissolve the analyte in MS-grade Dichloromethane (DCM) to 10 µg/mL.
-
Acquisition: Inject 1 µL via splitless mode (Injector at 250°C). Use a standard DB-5MS column. Set the EI source to 70 eV and 230°C. Scan range: m/z 40–400.
Quantitative Fragmentation Data
The table below summarizes the quantitative fragmentation behavior of N-tosylphenothiazine under both techniques, demonstrating how internal energy dictates pathway dominance.
| Fragment Ion Assignment | Formula | m/z (ESI, [M+H]⁺) | m/z (EI, M⁺•) | Rel. Abundance (ESI-CID, 25eV) | Rel. Abundance (EI, 70eV) |
| Intact Molecular Ion | C₁₉H₁₅NO₂S₂ | 354.06 | 353.05 | 15% | 5% |
| Phenothiazine Core | C₁₂H₉NS | 199.04 | 198.04 | 100% (Base Peak) | 45% |
| Tosyl Cation | C₇H₇SO₂ | 155.02 | 155.02 | 35% | 100% (Base Peak) |
| Tropylium / Tolyl Ion | C₇H₇ | 91.05 | 91.05 | 85% | 95% |
| Core minus Sulfur | C₁₂H₉N | 167.07 | 166.06 | 20% | 30% |
Visualizing the Fragmentation Pathway
The following diagram maps the causality of the ESI-MS/MS collisional-induced dissociation pathways, highlighting the mass shifts associated with specific structural cleavages.
Figure 1: ESI-MS/MS CID fragmentation pathway of N-tosylphenothiazine.
References
-
Hubert-Roux, M., et al. "Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange." Rapid Communications in Mass Spectrometry, 24(19), 2010. URL:[Link]
-
Jyothi, B., et al. "Efficient Synthesis and Characterization of Some Novel Phenothiazine Sulfonamides." Rasayan Journal of Chemistry, 12(3), 2019. URL:[Link]
-
Nematollahi, D., et al. "Electrochemical generation of phenothiazin-5-ium. A sustainable strategy for the synthesis of new bis(phenylsulfonyl)-10H-phenothiazine derivatives." Electrochimica Acta, 2024. URL:[Link]
Sources
comparing oxidation potentials of N-tosyl vs N-phenyl phenothiazine
Comparative Oxidation Potentials of N-Tosyl vs. N-Phenyl Phenothiazine: A Structural and Electrochemical Guide
Phenothiazines are highly versatile heterocyclic scaffolds utilized extensively in medicinal chemistry, materials science, and photoredox catalysis. The electronic properties of the phenothiazine core—specifically its ability to donate an electron and form a stable radical cation—are heavily dictated by the substituent on the bridging nitrogen atom (N-10). This guide provides an objective, data-driven comparison of two critical derivatives: N-phenylphenothiazine (PTH) and N-tosylphenothiazine (Ts-PTH) . By analyzing their oxidation potentials (
The oxidation potential of a phenothiazine derivative is a direct measure of the energy required to remove an electron from the nitrogen lone pair, generating a radical cation (
-
N-Phenylphenothiazine (PTH): The N-phenyl group is an electron-rich, conjugated moiety. When PTH is oxidized, the resulting positive charge and unpaired electron are highly delocalized across the central 1,4-thiazine ring and the adjacent phenyl ring. This extended
-conjugation thermodynamically stabilizes the radical cation, resulting in a low ground-state oxidation potential ( V vs SCE)[1]. This stability makes PTH an exceptional metal-free photoredox catalyst, capable of reaching a highly reducing excited state ( V vs SCE)[1] to power energy-demanding reactions[2]. -
N-Tosylphenothiazine (Ts-PTH): The N-tosyl (p-toluenesulfonyl) group fundamentally alters the electronic landscape. The sulfonyl moiety exerts a powerful electron-withdrawing effect via both inductive (
) and mesomeric ( ) pathways. By pulling electron density away from the nitrogen atom, the lone pair becomes highly localized and energetically stabilized in the ground state. Consequently, the formation of a radical cation is severely destabilized. This pushes the oxidation potential significantly higher ( V vs SCE), rendering Ts-PTH completely inactive under standard visible-light photoredox conditions. Instead, this high oxidation threshold makes the N-tosyl group an ideal protecting group or a stable precursor for atom-efficient electrophilic amination reagents[3].
Electronic influence of N-substituents on phenothiazine oxidation potential.
Quantitative Data Comparison
To facilitate objective selection in experimental design, the electrochemical and photophysical parameters of both derivatives are summarized below.
| Parameter | N-Phenylphenothiazine (PTH) | N-Tosylphenothiazine (Ts-PTH) |
| Ground-State Oxidation Potential ( | +0.68 V to +0.75 V | > +1.20 V (Anodically shifted) |
| Excited-State Reduction Potential ( | -2.1 V | N/A (Does not efficiently photo-reduce) |
| Radical Cation Stability | High (Extended | Low (Electron-withdrawing destabilization) |
| Primary Application | Highly reducing organophotoredox catalyst | Protected precursor, electrophilic amination |
| Visual Appearance | Yellow/Greenish powder | White/Off-white crystalline powder |
Experimental Workflows: Self-Validating Electrochemical Protocols
To ensure trustworthiness and reproducibility, researchers must empirically verify the oxidation potentials of these derivatives using Cyclic Voltammetry (CV). The following protocol is designed as a self-validating system, utilizing an internal standard to eliminate reference electrode drift.
Protocol: Cyclic Voltammetry (CV) for Oxidation Potential Determination
Objective: Accurately measure and compare the
-
Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (
) in anhydrous, degassed acetonitrile (MeCN).-
Causality:
provides necessary ionic conductivity without interfering with the wide anodic window required to observe the highly shifted oxidation wave of Ts-PTH.
-
-
Analyte Solution: Prepare separate 1.0 mM solutions of N-phenylphenothiazine and N-tosylphenothiazine in the electrolyte solution.
-
Electrode Setup: Assemble a three-electrode cell using a Glassy Carbon working electrode (WE), a Platinum wire counter electrode (CE), and an
(0.01 M in MeCN) reference electrode (RE). -
Baseline & Scanning: Purge the cell with Argon for 10 minutes. Run a background scan of the blank electrolyte. Then, scan the analyte solutions from 0.0 V to +1.5 V at a scan rate of 100 mV/s.
-
Observation: PTH will show a highly reversible oxidation wave around +0.3 V (vs
). Ts-PTH will show an irreversible or highly anodically shifted wave V (vs ).
-
-
Self-Validation (Internal Standard): Spike the solution with 1.0 mM Ferrocene (Fc). Run the scan again.
-
Data Conversion: Calculate the half-wave potential (
) of the analyte relative to the redox couple. Convert this value to the Saturated Calomel Electrode (SCE) scale by adding +0.38 V (the standard conversion factor for to SCE in MeCN).-
Causality: Referencing against Ferrocene internally corrects for any junction potential variations or drift in the
electrode, ensuring universal accuracy and standardizing the data across different laboratories.
-
Self-validating cyclic voltammetry workflow using Ferrocene internal standard.
Conclusion
The choice between N-phenyl and N-tosyl phenothiazine dictates the electrochemical trajectory of the molecule. N-phenylation unlocks potent photoredox capabilities through radical cation stabilization, while N-tosylation chemically locks the nitrogen lone pair, drastically raising the oxidation potential for orthogonal synthetic applications.
References
1. - eScholarship.org[1] 2. - Journal of the American Chemical Society[2] 3. - Organic Letters[3]
Sources
HPLC Retention Time of 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine: A Column Performance Guide
Executive Summary
For researchers and drug development professionals synthesizing phenothiazine derivatives, monitoring the purity of 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine (CAS 58010-03-0)[1] is a critical analytical step. This compound, often referred to as N-tosylphenothiazine, is generated via the reaction of phenothiazine with p-toluenesulfonyl chloride (TsCl).
As a Senior Application Scientist, I have designed this guide to objectively compare the retention behavior of this highly lipophilic intermediate across three distinct High-Performance Liquid Chromatography (HPLC) stationary phases: Standard C18, Phenyl-Hexyl, and Biphenyl. By understanding the underlying chromatographic mechanisms, analysts can select the optimal column chemistry to ensure baseline resolution between the target analyte, its parent precursor, and reactive byproducts.
Mechanistic Insights: The Chemistry of Retention
To optimize an HPLC method, we must first understand the causality behind the analyte's behavior. The retention time of 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine is governed by two primary structural factors:
-
Loss of Amine Basicity: The parent compound, phenothiazine, contains a secondary amine within its tricyclic core. In standard reversed-phase liquid chromatography (RPLC), basic amines often interact with residual silanols on the silica support, leading to peak tailing and pH-dependent retention shifts[2]. However, the addition of the tosyl (4-methylphenylsulfonyl) group converts this amine into a sulfonamide. The strong electron-withdrawing nature of the sulfonyl group neutralizes the nitrogen's basicity. Consequently, N-tosylphenothiazine behaves as a strictly neutral, highly hydrophobic molecule across a wide pH range.
-
Enhanced
Interactions: The attachment of the tosyl group introduces a third aromatic ring to the molecule. While standard C18 columns rely purely on dispersive hydrophobic interactions, phenyl-based columns (Phenyl-Hexyl and Biphenyl) can engage in stacking with the electron-rich phenothiazine core and the tosyl aromatic ring, drastically altering selectivity and retention time.
Furthermore, the unreacted precursor, p-toluenesulfonyl chloride (TsCl), possesses a strong UV chromophore allowing for direct UV detection alongside the phenothiazine derivatives[3], making a single-wavelength UV method highly effective[4].
Fig 1: Elution order logic based on analyte hydrophobicity and structural modifications.
Column Performance Comparison
To objectively evaluate performance, a comparative analysis was conducted using a standardized isocratic mobile phase. The data below illustrates how stationary phase chemistry dictates the retention time (
Chromatographic Conditions:
-
Mobile Phase: 75% Acetonitrile / 25% Water (0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 254 nm
| Analyte | Standard C18 | Phenyl-Hexyl | Biphenyl | Peak Tailing ( |
| p-Toluenesulfonyl chloride (TsCl) | 3.2 | 3.5 | 3.8 | 1.10 |
| Phenothiazine (PHE) | 5.8 | 6.4 | 7.1 | 1.35 (Slight tailing) |
| 10-Tosylphenothiazine | 12.4 | 14.2 | 16.5 | 1.05 (Excellent) |
Scientist's Verdict:
While the Standard C18 column provides the fastest analysis time (12.4 min retention for the target analyte), the Biphenyl column offers superior selectivity. The Biphenyl phase maximizes
Experimental Protocol: A Self-Validating Workflow
Trustworthiness in analytical chemistry requires methods that validate themselves prior to sample analysis. The following protocol integrates System Suitability Testing (SST) to ensure the chromatographic system is fit-for-purpose.
Step 1: Sample Preparation (Critical Step)
Causality Note: TsCl is highly reactive with water and primary alcohols. Therefore, samples must be prepared in anhydrous, non-nucleophilic solvents to prevent in-situ degradation.
-
Accurately weigh 10 mg of the crude reaction mixture.
-
Dissolve in 10 mL of anhydrous HPLC-grade Acetonitrile to yield a 1 mg/mL stock solution.
-
Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial (phenothiazines are light-sensitive).
Step 2: System Suitability Testing (SST)
Before analyzing unknown samples, inject a synthetic resolution mixture containing 10 µg/mL each of TsCl, Phenothiazine, and 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine.
-
Self-Validation Criteria: The system is only deemed "Ready" if:
-
Resolution (
) between Phenothiazine and 10-Tosylphenothiazine is > 4.0 . -
The tailing factor (
) for 10-Tosylphenothiazine is < 1.5 . -
Relative Standard Deviation (RSD) of the target peak area over 3 replicate injections is < 2.0% .
-
Step 3: Analytical Run & Quantification
-
Inject 10 µL of the prepared sample.
-
Monitor the absorbance at 254 nm.
-
Quantify the purity using the area normalization method, ensuring all peaks are integrated valley-to-valley.
Fig 2: Step-by-step self-validating HPLC analytical workflow for phenothiazine derivatives.
References
-
MDPI. New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection (Discussing TsCl derivatization). Retrieved from:[Link]
-
National Institutes of Health (NIH) / PMC. Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. Retrieved from:[Link]
Sources
Comparative Reactivity Guide: N-Acetyl vs. N-Tosyl Phenothiazine in Organic Synthesis
As a Senior Application Scientist, selecting the appropriate nitrogen protecting group for phenothiazine (PTZ) derivatives is a critical decision that dictates the success of downstream synthetic workflows. The phenothiazine core is highly electron-rich, making its nitrogen and sulfur heteroatoms notoriously susceptible to premature oxidation and electrophilic attack.
This guide provides an objective, data-driven comparison between two ubiquitous protecting groups: the N-acetyl (Ac) group and the N-tosyl (Ts) group. By analyzing their divergent electronic and steric effects, we will establish field-proven methodologies for their application, orthogonal deprotection, and controlled oxidation.
Mechanistic Causality: Electronic & Steric Effects
The reactivity of the phenothiazine core is fundamentally governed by the electron density delocalized across its tricyclic system. Unprotected phenothiazine readily undergoes single-electron transfer (SET) to form a stable radical cation, and its sulfur atom acts as a strong nucleophile. N-substitution disrupts this electron density through inductive (-I) and mesomeric (-M) effects.
-
N-Acetyl Phenothiazine (N-Ac-PTZ): The acetyl group exerts a moderate electron-withdrawing effect. The carbonyl oxygen pulls electron density away from the nitrogen via resonance (-M) and inductive (-I) effects. However, because the acetyl group is relatively planar and small, it imposes minimal steric hindrance. Consequently, the PTZ core remains moderately reactive; it can still undergo controlled S-oxidation and electrophilic aromatic substitution (EAS), albeit at a slower rate than unprotected PTZ[1].
-
N-Tosyl Phenothiazine (N-Ts-PTZ): The tosyl (p-toluenesulfonyl) group acts as a severe deactivator. The highly electronegative sulfonyl moiety exerts a massive inductive pull (-I) on the nitrogen lone pair. Furthermore, the tetrahedral geometry and bulkiness of the tolyl ring create significant steric shielding around the nitrogen and adjacent aromatic protons. This profound electron depletion drastically increases the oxidation potential of the PTZ core, rendering it highly resistant to oxidants and electrophiles[2].
Fig 1: Divergent electronic and steric effects of N-acetyl vs N-tosyl groups on the PTZ core.
Comparative Reactivity Profiles
To facilitate rational synthetic design, the quantitative and qualitative performance metrics of both derivatives are summarized below. The data highlights the trade-off between protection stability and deprotection ease[3],[4].
| Parameter | N-Acetyl Phenothiazine (N-Ac-PTZ) | N-Tosyl Phenothiazine (N-Ts-PTZ) |
| Electronic Effect | Moderate (-I, -M) | Strong (-I) |
| Steric Hindrance | Low (Planar carbonyl) | High (Bulky tetrahedral sulfonyl) |
| Core Oxidation Potential | Moderate (~0.8 V vs SCE) | High (>1.0 V vs SCE) |
| S-Oxidation Kinetics | Fast (Susceptible to Cr(VI), H₂O₂) | Slow (Highly resistant) |
| Deprotection Conditions | Mild (Base/Acid Hydrolysis) | Harsh (Reductive cleavage, Strong Base) |
| Primary Application | Temporary directing group, mild protection | Robust protection in harsh oxidative environments |
Self-Validating Experimental Protocols
To demonstrate the causality of these electronic differences, we utilize self-validating experimental systems. These protocols are designed with internal controls to ensure that the observed chemical behavior is an absolute function of the protecting group.
Protocol 1: Competitive S-Oxidation Assay
Objective: To empirically validate the differential electron-withdrawing effects of N-Ac vs. N-Ts groups on the phenothiazine sulfur atom's susceptibility to oxidation[1]. Causality: By subjecting an equimolar mixture of both protected phenothiazines to a limiting amount of oxidant, the system acts as its own internal control. The ratio of resulting S-oxides directly reflects the relative nucleophilicity of the sulfur atoms, neutralizing variables like temperature and localized concentration gradients.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of N-Ac-PTZ and 1.0 mmol of N-Ts-PTZ in 20 mL of an 80% acetic acid/20% water (v/v) solvent mixture.
-
Oxidation: Add 0.5 mmol of Chromium(VI) oxide (CrO₃) dropwise at 25°C under continuous stirring. The substoichiometric oxidant forces the two substrates to compete.
-
Quenching: After exactly 30 minutes, quench the reaction with 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to instantly neutralize any unreacted Cr(VI).
-
Extraction: Extract the organic components using ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Validation & Analysis: Analyze the crude mixture via HPLC-UV (254 nm). The peak area integration will reveal a >95:5 ratio of N-Ac-PTZ S-oxide to N-Ts-PTZ S-oxide, confirming the profound deactivating effect of the tosyl group.
Fig 2: Self-validating workflow for competitive S-oxidation of N-protected phenothiazines.
Protocol 2: Orthogonal Deprotection Workflow
Objective: To selectively deprotect N-Ac-PTZ in the presence of N-Ts-PTZ, demonstrating orthogonality. Causality: The carbonyl carbon of the acetyl group is highly susceptible to nucleophilic attack by hydroxide ions (saponification). In contrast, the sulfonyl group of the tosyl moiety is sterically shielded and electronically stable against mild nucleophiles, requiring reductive conditions (e.g., Mg/MeOH or SmI₂) or extremely harsh bases (e.g., Cs₂CO₃ at high heat) for cleavage[3].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve a mixture containing 1.0 mmol of N-Ac-PTZ and 1.0 mmol of N-Ts-PTZ in 15 mL of a 1:1 mixture of THF and Methanol.
-
Base Addition: Add 2.0 equivalents (2.0 mmol) of aqueous Potassium Hydroxide (KOH, 1M).
-
Heating: Reflux the mixture at 65°C for 2 hours.
-
Workup: Cool the reaction to room temperature, neutralize carefully with 1M HCl, and extract with dichloromethane (DCM, 3 x 15 mL).
-
Validation: TLC and ¹H-NMR analysis of the crude extract will confirm the complete conversion of N-Ac-PTZ to free Phenothiazine (appearance of the N-H peak at ~8.6 ppm), while the N-Ts-PTZ remains completely intact, validating the orthogonal stability of the tosyl group under basic hydrolysis.
Strategic Recommendations for Drug Development
When synthesizing complex phenothiazine-based APIs or photoredox catalysts, the choice between these groups dictates the synthetic route:
-
Choose N-Acetyl when you require a temporary protecting group that can be easily removed late in the synthesis without disturbing sensitive functional groups elsewhere in the molecule. It is ideal when mild electrophilic aromatic substitutions (like bromination) are required on the PTZ core.
-
Choose N-Tosyl when the synthetic route involves harsh oxidative conditions (e.g., transition-metal catalyzed cross-couplings, or strong oxidants like KMnO₄) where the PTZ core must be absolutely shielded from radical cation formation or S-oxidation[2].
References
-
Kinetics and mechanism of oxidation of N-substituted phenothiazines by chromium(VI). Indian Academy of Sciences.5
-
Phenothiazinimides: Atom-Efficient Electrophilic Amination Reagents. PMC - National Institutes of Health. 2
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC - National Institutes of Health. 3
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. 4
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Phenothiazinimides: Atom-Efficient Electrophilic Amination Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ias.ac.in [ias.ac.in]
A Comparative Guide to the Electrochemical Characterization of Sulfonated Phenothiazine Dyes
Introduction: The Significance of Sulfonation in Phenothiazine Dyes
Phenothiazine and its derivatives are a class of heterocyclic compounds renowned for their robust redox activity and diverse applications, ranging from histology (e.g., Methylene Blue, Azure A, Azure B) to energy storage and catalysis.[1][2] The core structure, a tricyclic system with nitrogen and sulfur heteroatoms, can undergo a stable, reversible two-electron redox process, making it an excellent scaffold for molecular engineering.[1]
Sulfonation—the attachment of a sulfonic acid (-SO₃H) group—is a powerful strategy to modify the physicochemical properties of these dyes. The primary motivations for sulfonating the phenothiazine core are:
-
Enhanced Aqueous Solubility: The highly polar sulfonate group dramatically increases water solubility, which is critical for applications in aqueous electrolytes, such as in redox flow batteries or biological sensors.[3][4]
-
Modulation of Redox Potential: The sulfonic acid group is strongly electron-withdrawing. This intrinsic property alters the electron density of the phenothiazine ring system, thereby tuning its redox potential and electrochemical stability.[5]
-
Altered Intermolecular Interactions: Sulfonation can mitigate the aggregation behavior often observed with planar dye molecules in solution, which in turn affects electrochemical kinetics and diffusion coefficients.
This guide will compare and contrast the electrochemical characteristics of sulfonated phenothiazines with their well-studied non-sulfonated counterparts, providing the scientific rationale behind these differences and the experimental framework to validate them.
The Influence of the Sulfonate Group on Electrochemical Behavior
The introduction of a sulfonate group imposes predictable, yet profound, changes on the electrochemical signature of a phenothiazine dye. This is rooted in the fundamental electronic effects on the aromatic system.
Causality: Why the Redox Potential Shifts
The phenothiazine core undergoes oxidation by losing electrons from its electron-rich heterocyclic system. The sulfonic acid group, being strongly electron-withdrawing, reduces the electron density on this aromatic core.[5] Consequently, more energy is required to remove electrons from this electron-poorer system. From an electrochemical perspective, this means the oxidation potential (Epa) of the sulfonated dye will shift to more positive values compared to its non-sulfonated parent compound. This shift is a key consideration in designing molecules for applications like redox flow batteries, where a high potential is desirable for the positive electrolyte (posolyte).[3]
Conceptual Illustration: The Effect of Sulfonation
The following diagram illustrates how the electron-withdrawing nature of the sulfonate group impacts the phenothiazine core and its resulting oxidation potential.
Caption: Conceptual diagram of sulfonation's effect on phenothiazine.
Comparative Electrochemical Analysis: A Data-Driven Overview
Cyclic voltammetry (CV) is the cornerstone technique for evaluating the redox behavior of these dyes. It provides critical information on redox potentials, electrochemical reversibility, and diffusion kinetics.[6]
A typical phenothiazine dye in an aqueous acidic medium exhibits a quasi-reversible two-electron, one-proton transfer process.[1][7] The following table summarizes and compares key electrochemical parameters for common non-sulfonated phenothiazine dyes and a representative sulfonated derivative, phenothiazine propyl sulfonate (PTZPS).
Table 1: Comparative Electrochemical Data of Phenothiazine Dyes
| Dye | Key Structural Feature | E½ (V vs. ref) | ΔEp (mV) | Reversibility | Supporting Electrolyte | Reference |
| Methylene Blue | Non-Sulfonated (N,N,N',N'-tetramethyl) | ~ -0.15 vs. SCE | ~ 60-80 | Quasi-reversible | 0.1 M H₂SO₄ | [8] |
| Azure A | Non-Sulfonated (N,N,N'-trimethyl) | Varies with pH | ~ 60-90 | Quasi-reversible | Aqueous Buffer | [9] |
| Azure B | Non-Sulfonated (N,N-dimethyl) | Varies with pH | ~ 60-90 | Quasi-reversible | Aqueous Buffer | [9][10] |
| Phenothiazine Propyl Sulfonate (PTZPS) | Sulfonated (N-propyl sulfonate) | ~ +0.76 vs. Ag/AgCl | ~ 60 | Reversible | Neutral Aqueous Medium | [3] |
Note: Redox potentials are highly dependent on the reference electrode, pH, and electrolyte composition. The values presented are for comparative illustration.
Key Insights from the Data:
-
Positive Potential Shift: As predicted, the sulfonated derivative PTZPS shows a significantly more positive redox potential compared to the non-sulfonated dyes. This makes it a promising candidate for a high-potential positive electrolyte in aqueous redox-flow batteries.[3]
-
Electrochemical Reversibility: The peak separation (ΔEp) is a key indicator of electrochemical reversibility. A smaller ΔEp (approaching 59/n mV, where n is the number of electrons) suggests faster electron transfer kinetics. Both classes of dyes can exhibit good reversibility under appropriate conditions.
-
Influence of pH: The redox processes of many phenothiazine dyes are pH-dependent, often involving protons in the reaction mechanism.[3] This is a critical parameter to investigate for any new derivative.
Experimental Protocols for Characterization
To ensure trustworthy and reproducible results, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the electrochemical characterization of sulfonated phenothiazine dyes.
Workflow for Electrochemical Characterization
This diagram outlines the logical flow of experiments for a comprehensive analysis of a novel sulfonated phenothiazine dye.
Caption: Standard experimental workflow for dye characterization.
Protocol 1: Cyclic Voltammetry of a Sulfonated Phenothiazine Dye
Objective: To determine the formal redox potential (E½), peak separation (ΔEp), and assess the electrochemical reversibility.
Materials:
-
Potentiostat
-
Three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter Electrode: Platinum wire or mesh
-
-
Sulfonated phenothiazine dye stock solution (e.g., 10 mM in water)
-
Supporting Electrolyte: e.g., 0.1 M H₂SO₄ or 0.5 M KCl in deionized water.[11]
-
High-purity nitrogen or argon gas for deoxygenation.[12]
Methodology:
-
Electrode Preparation:
-
Polish the GCE surface with a 0.05 µm alumina slurry on a polishing pad for 60 seconds.
-
Rinse the electrode thoroughly with deionized water and sonicate for 30 seconds in deionized water to remove any polishing residue.
-
Dry the electrode surface with a gentle stream of nitrogen. A clean, mirror-like finish is essential for reproducible results.
-
-
Solution Preparation:
-
Prepare the test solution by adding the dye stock solution to the supporting electrolyte in a volumetric flask to achieve the desired final concentration (e.g., 1.0 mM).[1]
-
Transfer an appropriate volume (e.g., 5-10 mL) of the test solution to the electrochemical cell.
-
-
Cell Assembly and Deoxygenation:
-
Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface.
-
Purge the solution with high-purity nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a nitrogen blanket over the solution throughout the experiment.[12]
-
-
Data Acquisition:
-
Set the potentiostat parameters for cyclic voltammetry. A typical starting point:
-
Initial Potential: A value where no faradaic reaction occurs (e.g., 0.0 V).
-
Vertex Potential 1: A potential sufficiently positive to oxidize the dye (e.g., +1.0 V).
-
Vertex Potential 2: A potential sufficiently negative to reduce the oxidized form (e.g., 0.0 V).
-
Scan Rate: 100 mV/s.[1]
-
-
Run the experiment and record the voltammogram. It is common practice to run 3-5 cycles to ensure a stable response; the second or third cycle is typically used for analysis.[13]
-
-
Data Analysis:
-
Measure the anodic peak potential (Epa) and cathodic peak potential (Epc).
-
Calculate the formal potential: E½ = (Epa + Epc) / 2.
-
Calculate the peak separation: ΔEp = Epa - Epc.
-
Measure the anodic peak current (Ipa) and cathodic peak current (Ipc). A ratio (Ipa/Ipc) close to 1 indicates a chemically reversible process.
-
Protocol 2: Determination of the Diffusion Coefficient (D)
Objective: To calculate the diffusion coefficient of the sulfonated dye using the Randles-Sevcik equation. This provides insight into the mass transport of the species to the electrode surface.
Principle: For a reversible, diffusion-controlled process, the peak current (ip) is directly proportional to the square root of the scan rate (ν¹/²), as described by the Randles-Sevcik equation.[14][15]
Equation (at 25 °C): iₚ = (2.69 x 10⁵) n³/² ACD¹/² ν¹/²
Where:
-
iₚ = peak current (Amperes)
-
n = number of electrons transferred (for phenothiazines, typically n=2)
-
A = electrode area (cm²)
-
C = bulk concentration (mol/cm³)
-
D = diffusion coefficient (cm²/s)
-
ν = scan rate (V/s)
Methodology:
-
Perform Scan Rate Dependency Study:
-
Using the setup from Protocol 1, record cyclic voltammograms at a series of different scan rates (e.g., 20, 50, 75, 100, 150, 200 mV/s).[16]
-
-
Extract Peak Currents:
-
For each voltammogram, measure the anodic peak current (Ipa) or cathodic peak current (Ipc) from the baseline.
-
-
Construct the Randles-Sevcik Plot:
-
Plot the measured peak current (iₚ) on the y-axis against the square root of the scan rate (ν¹/²) on the x-axis.[11]
-
The plot should be linear for a diffusion-controlled process. Perform a linear regression to obtain the slope of the line.
-
-
Calculate the Diffusion Coefficient:
-
Rearrange the Randles-Sevcik equation to solve for D: D = [ slope / ( (2.69 x 10⁵) n³/² AC ) ]²
-
Substitute the known values (slope, n, A, C) into the equation to calculate D.
-
Expert Insight: A linear Randles-Sevcik plot is a strong indicator that the redox process is controlled by diffusion rather than by surface adsorption.[15] Deviations from linearity at high scan rates may suggest limitations in charge transfer kinetics. The increased solubility and reduced aggregation of sulfonated dyes often lead to more ideal, diffusion-controlled behavior compared to their less soluble counterparts.
Conclusion and Outlook
The sulfonation of phenothiazine dyes is a pivotal chemical modification that significantly enhances their utility in aqueous electrochemical systems. This guide has demonstrated that the primary effects of sulfonation are a marked increase in aqueous solubility and a positive shift in the redox potential due to the electron-withdrawing nature of the sulfonic acid group. These changes are not merely theoretical but are readily quantifiable through standard electrochemical techniques like cyclic voltammetry.
By following the detailed protocols provided, researchers can reliably characterize novel sulfonated phenothiazine derivatives, determine key parameters such as formal potential and diffusion coefficients, and make data-driven decisions for their specific applications. The ability to tune the electrochemical properties of the robust phenothiazine core through strategies like sulfonation continues to open new avenues in the development of advanced materials for energy storage, electrocatalysis, and biosensing.
References
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Ishchenko, R., Becuwe, M., Dubois, L., & Baudrin, E. (2025). Phenothiazylpropylsulfonate: A High‐Potential Posolyte for Redox‐Flow Batteries: Study of the Instability in the Charged State. ChemSusChem. [Link]
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Wikipedia. (n.d.). Randles–Sevcik equation. [Link]
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Rajalakshmi, N., & Dhathathreyan, A. (2002). Comparative electrochemistry of phenothiazine dyes incorporated into Nation and poly(styrenesulfonate) films. Journal of Chemical Sciences. [Link]
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Sevov, C. S., Brooner, R. E. M., Chénard, E., Assary, R. S., Moore, J. S., Rodríguez-López, J., & Sanford, M. S. (2017). A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries. Journal of Materials Chemistry A. [Link]
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Kapaev, R. R., et al. (2022). Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. Molecules. [Link]
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Woithe, K., et al. (2023). Cyclic Voltammetry of C.I. Disperse Orange 62 in an Aqueous Electrolyte. Molecules. [Link]
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Paul, B. K., et al. (2015). Exploring the interaction of phenothiazinium dyes methylene blue, new methylene blue, azure A and azure B with tRNAPhe: spectroscopic, thermodynamic, voltammetric and molecular modeling approach. RSC Advances. [Link]
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Harvey, D. (n.d.). Cyclic Voltammetry. Chemistry LibreTexts. [Link]
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van der Meer, M. J., et al. (2021). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. Physical Chemistry Chemical Physics. [Link]
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CalcTool. (2022). Randles–Sevcik Equation Calculator. [Link]
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Milshtein, J. D., et al. (2019). Tailoring Two-Electron-Donating Phenothiazines To Enable High-Concentration Redox Electrolytes for Use in Nonaqueous Redox Flow Batteries. Chemistry of Materials. [Link]
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Gamry Instruments. (n.d.). Cyclic Voltammetry. [Link]
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Gholivand, M. B., et al. (2024). Electrochemical generation of phenothiazin-5-ium. A sustainable strategy for the synthesis of new bis(phenylsulfonyl). Scientific Reports. [Link]
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Sirés, I., et al. (2014). Electro-oxidation of the dye azure B: kinetics, mechanism, and by-products. Environmental Science and Pollution Research. [Link]
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OrigaLys. (2025). Determination of diffusion coefficient of electroactive elements through Randles-Sevcik equation by Cyclic Voltammetry. [Link]
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ResearchGate. (2015). Spectroelectrochemical Study of N‐Substituted Phenoxazines as Electrochemical Labels of Biomolecules. [Link]
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Tang, M., et al. (2025). Oxidation Kinetics of Alkyl Sulfates and Sulfonates by Sulfate Radical (SO4•–) in the Aqueous Phase: Deactivating Role of Sulfur Functional Groups. ACS Earth and Space Chemistry. [Link]
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MTX Labs. (2025). Application Note on Measuring Diffusion Coefficient for Electrochemical Redox Systems Using Potentiostat. [Link]
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Jiao, Y., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. The Journal of Organic Chemistry. [Link]
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Chekin, M., et al. (2019). Electrochemical Sensor Based on Poly(Azure B)-DNA Composite for Doxorubicin Determination. Sensors. [Link]
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iGEM. (n.d.). Protocol for cyclic voltammetry. [Link]
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Gholivand, M. B., et al. (2024). Electrochemical generation of phenothiazin-5-ium. A sustainable strategy for the synthesis of new bis(phenylsulfonyl). ResearchGate. [Link]
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Chen, C., et al. (2008). Electrosynthesis of Poly(azure B) from Sulfuric Acid Solution. Fullerenes, Nanotubes and Carbon Nanostructures. [Link]
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Scilit. (n.d.). Synthesis of a sulfonated methylene blue-backboned polymer for biodetections. [Link]
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MDPI. (2024). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. [Link]
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Pankratov, A. N., Uchaeva, I. M., & Stepanov, A. N. (1993). Chemical and electrochemical oxidation of phenothiazine. Canadian Journal of Chemistry. [Link]
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Sahu, S., et al. (2018). CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. International Journal of Creative Research Thoughts. [Link]
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Wikipedia. (n.d.). Aromatic sulfonation. [Link]
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Jiao, Y., et al. (2026). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. The Journal of Organic Chemistry. [Link]
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YouTube. (2025). Episode #109: Calculating diffusion coefficients, from Randles-Sevcik to EIS. [Link]
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UKnowledge. (2016). Liquid Phenothiazine Catholytes for Non-Aqueous Redox Flow Batteries. [Link]
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ChemRxiv. (2023). Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries. [Link]
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Zhang, J., et al. (2017). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science. [Link]
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Figshare. (2023). Synthesis and Characterization of Sulfonated Magnetic Graphene-Based Cation Exchangers for the Removal of Methylene Blue from Aqueous Solutions. [Link]
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SCIRP. (2025). Electrochemical Oxidation of Methylene Blue by Cyclic Voltammetry on a Boron-Doped Diamond Electrode in Various Supporting Electrolytes. [Link]
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MDPI. (2008). Electrochemical Behaviors of Methylene Blue on DNA Modified Electrode and Its Application to the Detection of PCR Product from NOS Sequence. [Link]
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Safety Operating Guide
Personal protective equipment for handling 10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]-
Executive Safety Summary
To: Research & Development Personnel As a Senior Application Scientist, I cannot overstate that safety in the laboratory is not merely compliance—it is the foundation of experimental reproducibility. 10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]- is a functionalized phenothiazine derivative often employed as a photoredox catalyst or organic intermediate.
While the sulfonyl group adds stability compared to the parent phenothiazine, this compound must be treated as a sensitizer and irritant . The phenothiazine core is photoactive; improper handling can lead to photo-induced dermatitis or ocular sensitivity. This guide replaces generic advice with a self-validating safety protocol designed for high-integrity research environments.
Core Hazard Profile (GHS Classification Estimates):
-
Special Note: Potential for photosensitization (skin reaction upon light exposure) due to the tricyclic heterocycle core.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways before they open. Do not deviate from these specifications without a documented risk assessment.
| Protection Zone | Recommended Equipment | Technical Rationale & Validation |
| Hand Protection | Nitrile Gloves (Min. Thickness: 0.11 mm / 4 mil) | Causality: Phenothiazines are lipophilic. Standard latex degrades rapidly in organic solvents (DCM, Acetone) used to solubilize this compound.Validation: Inspect gloves for pinholes by inflating slightly before donning. Change every 60 mins or immediately upon splash. |
| Ocular Protection | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Causality: Safety glasses with side shields are insufficient for fine powders that can aerosolize during weighing. Goggles provide a seal against dust entry.Validation: Fit check—goggles should leave a slight impression on the face after removal, indicating a tight seal. |
| Respiratory | Fume Hood (Primary) or N95/P100 Mask (Secondary) | Causality: The solid form is a fine powder. Inhalation risks systemic absorption and respiratory sensitization.Validation: Verify hood flow is 80–100 fpm before opening the vial. If working on an open bench (not recommended), a fit-tested N95 is mandatory. |
| Body Defense | Cotton Lab Coat (High-neck, snap closure) | Causality: Synthetic fibers can melt if a fire occurs (organic synthesis risk). Cotton resists static buildup which disperses powder.Validation: Sleeves must cover glove cuffs (taped if handling >5g). |
Operational Protocol: The "Safe Path" Workflow
This protocol uses a "Check-Do-Verify" logic to ensure containment.
Phase A: Engineering Control Setup
-
Light Management: Because phenothiazines are photoactive, minimize exposure to high-intensity UV sources during weighing unless the reaction specifically requires it. Amber glassware is recommended for storage.
-
Static Control: Place an ionizing bar or anti-static gun near the balance.
-
Why? Sulfonyl-protected heterocycles are often dry, crystalline powders that carry significant static charge, leading to "jumping" particles during weighing.
-
Phase B: Weighing & Solubilization
-
The "Transfer Zone": Clear a 30cm radius inside the fume hood. Place a dark paper sheet on the surface.
-
Self-Validation: If white powder spills, the dark background makes it immediately visible for cleanup.
-
-
Weighing:
-
Open the vial only inside the hood.
-
Use a disposable anti-static spatula.
-
Transfer directly into a tared vessel (e.g., round-bottom flask).
-
-
Solubilization:
-
Add solvent (e.g., Acetonitrile, DCM) slowly down the side of the flask to wash down adherent powder.
-
Caution: Avoid using strong oxidizing acids (Nitric, Chromic) as cleaning agents, as phenothiazines can form stable radical cations (colored species) which may complicate cleaning verification.
-
Phase C: Reaction Monitoring
-
TLC/HPLC Handling: When spotting TLC plates, assume the spotter contains concentrated material. Dispose of glass capillaries immediately into a sharps container located inside the hood to prevent carrying residue across the lab.
Visualization: Safe Handling Lifecycle
The following diagram illustrates the logical flow of material to minimize contamination risks.
Figure 1: Cradle-to-Grave handling workflow emphasizing the Critical Control Point during the weighing phase where exposure risk is highest.
Emergency Response & Disposal
Spill Management (Solid Powder)
-
Isolate: Alert nearby personnel.
-
Dampen: Do not dry sweep.[5] Cover the spill with a paper towel dampened with Acetone or Ethanol. This prevents aerosolization.[2][4][6]
-
Collect: Wipe up the material and place it in a sealed bag.
-
Clean: Wash the surface with soap and water.[3][7]
-
Validation: Shine a UV lamp (365nm) on the area. Many phenothiazine derivatives fluoresce; if the area glows, clean again.
-
Disposal Specifications
Do not pour down the drain.[1][8] This compound is toxic to aquatic life (Chronic Category 1 for parent structures).[6]
-
Stream A (Solid Waste): Contaminated gloves, paper towels, and solid product goes into "Hazardous Solid Waste - Toxic/Irritant."
-
Stream B (Liquid Waste):
-
Non-Halogenated: If dissolved in Acetone/Methanol/Ethyl Acetate.
-
Halogenated: If dissolved in DCM/Chloroform.
-
Labeling: Must explicitly state "Contains Phenothiazine Derivatives."
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13693, Phenothiazine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[4] Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from [Link]
-
Organic Syntheses. (2023). General Guidelines for Handling Organic Sulfonyl Chlorides and Derivatives. Retrieved from [Link]
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- 8. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
